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  • Product: Dimethyl 1,2-benzenedisulfonate
  • CAS: 82975-59-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of dimethyl 1,2-benzenedisulfonate

An In-Depth Technical Guide to Dimethyl 1,2-Benzenedisulfonate: Synthesis, Mechanisms, and Applications Executive Summary & Introduction As a Senior Application Scientist, I frequently encounter the need for highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Dimethyl 1,2-Benzenedisulfonate: Synthesis, Mechanisms, and Applications

Executive Summary & Introduction

As a Senior Application Scientist, I frequently encounter the need for highly specific, functionalized aromatic building blocks in the design of complex electron-acceptor molecules and active pharmaceutical ingredients. Dimethyl 1,2-benzenedisulfonate (CAS 82975-59-5) is a critical synthetic intermediate, primarily utilized in organic and medicinal chemistry for the synthesis of 1,2-disulfonimides and advanced electron-acceptor systems[1].

Unlike mono-sulfonates, the ortho-disulfonate architecture introduces unique steric and electronic constraints that make its synthesis and subsequent reactivity highly specialized. This whitepaper provides a comprehensive, field-proven guide to the physical properties, synthetic methodologies, and mechanistic principles governing dimethyl 1,2-benzenedisulfonate, ensuring that researchers can reliably synthesize and validate this compound in their own laboratories.

Physical and Chemical Properties

To establish a baseline for analytical validation, it is imperative to understand the fundamental physicochemical parameters of dimethyl 1,2-benzenedisulfonate. The following data should be used to verify the integrity of your synthesized or procured material[1][2].

PropertyValue / Description
Chemical Name Dimethyl 1,2-benzenedisulfonate
CAS Registry Number 82975-59-5
Molecular Formula C₈H₁₀O₆S₂
Molecular Weight 266.3 g/mol
Physical State Solid (Crystalline)
Melting Point 67 – 69 °C (post-recrystallization)
IR (KBr) Principal Bands 1365 (s), 1265 (s), 1190 (s), and 990 cm⁻¹ (s)
Elemental Analysis (Calc.) C: 36.08%; H: 3.79%; S: 24.08%

Mechanistic Insights: Sulfonate Esterification

The most efficient and historically validated method for synthesizing dimethyl 1,2-benzenedisulfonate is the esterification of 1,2-benzenedisulfonic acid using diazomethane[2][3]. Understanding the causality behind this reaction is crucial for troubleshooting.

The mechanism is driven by the strong acidity of the sulfonic acid groups.

  • Protonation: The highly acidic protons of 1,2-benzenedisulfonic acid rapidly protonate the nucleophilic carbon of diazomethane (CH₂N₂). This creates a highly reactive methyldiazonium cation (CH₃N₂⁺) and leaves behind a sulfonate anion[4].

  • Nucleophilic Substitution ( SN​2 ): The sulfonate anion immediately acts as a nucleophile, attacking the electrophilic methyl group of the methyldiazonium ion.

  • Extrusion: This attack forces the extrusion of nitrogen gas (N₂), an exceptional leaving group. The irreversible thermodynamic release of N₂ gas drives the reaction to completion, resulting in the methyl ester[4].

ReactionPathway Substrate 1,2-Benzenedisulfonic Acid (Strong Acid) Intermediate Methyldiazonium Ion + Sulfonate Anion Substrate->Intermediate Proton Transfer Reagent Diazomethane (CH2N2) (Alkylating Agent) Reagent->Intermediate Protonation Product Dimethyl 1,2-benzenedisulfonate (Target Ester) Intermediate->Product SN2 Attack by Sulfonate Byproduct Nitrogen Gas (N2) (Thermodynamic Sink) Intermediate->Byproduct Irreversible Extrusion

Reaction pathway for the diazomethane-mediated esterification of 1,2-benzenedisulfonic acid.

Experimental Protocol: Synthesis and Purification

The following step-by-step protocol is adapted from established literature for the synthesis of electron-acceptor molecules[2]. This workflow is designed as a self-validating system; the visual cues (gas evolution) and subsequent analytical steps ensure process integrity.

Safety Prerequisite: Diazomethane is highly toxic and explosive. This protocol must be executed in a specialized fume hood behind a blast shield, using smooth, scratch-free glassware (Clear-Seal joints are recommended to prevent friction-induced detonation).

Step-by-Step Methodology:

  • Substrate Preparation: Weigh 0.076 g (0.32 mmol) of pure 1,2-benzenedisulfonic acid. Dissolve the substrate in 10 mL of anhydrous diethyl ether in a round-bottom flask.

    • Causality: Anhydrous ether is selected as it is aprotic and does not compete with diazomethane for protonation, ensuring the reaction proceeds strictly via the methyldiazonium intermediate.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve and maintain 0 °C.

    • Causality: Diazomethane is highly volatile and thermally unstable. Maintaining 0 °C prevents reagent loss and controls the exothermic nature of the acid-base protonation step.

  • Reagent Addition: Introduce an excess of ethereal diazomethane dropwise to the cooled solution. Observe the immediate effervescence (bubbling).

    • Causality: The bubbling is the evolution of N₂ gas. The cessation of bubbling serves as an internal visual indicator that all acidic protons have been consumed. An excess of diazomethane is required to ensure complete double esterification of both ortho positions.

  • Solvent Removal: Once gas evolution ceases and the yellow color of excess diazomethane persists, carefully evaporate the ethereal solvent under reduced pressure.

  • Purification: The resulting crude residue is dimethyl 1,2-benzenedisulfonate. To achieve analytical purity, recrystallize the crude material from a solvent system of benzene and hexane.

    • Causality: The diester is soluble in hot benzene but insoluble in hexane. This mixed-solvent recrystallization selectively precipitates the highly pure crystalline diester (Yield: ~97%, 0.082 g) while leaving trace impurities in the mother liquor[2].

Analytical Characterization & Self-Validation

To trust your synthesized product, you must validate it against known spectroscopic parameters. A successful synthesis of dimethyl 1,2-benzenedisulfonate is confirmed by the following analytical triad[2]:

  • Infrared Spectroscopy (IR - KBr Pellet):

    • Look for strong bands at 1365 cm⁻¹ and 1190 cm⁻¹ . These correspond to the asymmetric and symmetric stretching vibrations of the SO2​ groups, proving the sulfonate core remains intact.

    • A critical band at 990 cm⁻¹ confirms the C-O-S stretching, validating the successful formation of the methyl ester.

  • Melting Point Analysis:

    • The purified crystals must exhibit a sharp melting point between 67 °C and 69 °C . A depressed or broadened melting point indicates incomplete esterification (presence of mono-ester) or residual solvent.

  • Elemental Analysis:

    • Conduct CHNS analysis. Your results should closely match the theoretical calculation for C₈H₁₀O₆S₂ (C: 36.08%; H: 3.79%; S: 24.08%). For example, literature validation shows found values of C: 36.26%; H: 3.85%; S: 23.90%[2].

Applications in Advanced Chemical Workflows

Dimethyl 1,2-benzenedisulfonate is not merely an end-product; it is a specialized tool.

  • Electron-Acceptor Molecules: The strong electron-withdrawing nature of the two adjacent sulfonate ester groups makes the aromatic ring highly susceptible to further functionalization or reduction. It is frequently used as a baseline or intermediate in the synthesis of novel electron-acceptor molecules analyzed via Electron Paramagnetic Resonance (EPR) and cyclic voltammetry[2].

  • Precursor to 1,2-Disulfonimides: By subjecting the diester to controlled aminolysis, researchers can synthesize 1,2-disulfonimides, which are potent, bulky, and highly acidic catalysts used in asymmetric organic synthesis[1].

References

  • Journal of Organic Chemistry (ACS Publications). Synthesis of several new electron-acceptor molecules and their electrochemical and EPR properties. (1983). Retrieved from:[Link]

  • Journal of Combinatorial Chemistry (ACS Publications). Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents. (2002). Retrieved from:[Link]

  • Pearson+. Diazomethane can be used to convert a carboxylic acid to a methyl ester. Retrieved from:[Link]

Sources

Exploratory

Thermodynamic Stability and Phase Transition Dynamics of Dimethyl 1,2-Benzenedisulfonate

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive SummaryDimethyl 1,2-benzenedisulfonate (CAS 82975-59-5)[1] is a specialized ortho-disubstituted aromatic sulfonate diester. In phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive SummaryDimethyl 1,2-benzenedisulfonate (CAS 82975-59-5)[1] is a specialized ortho-disubstituted aromatic sulfonate diester. In pharmaceutical development and advanced materials science, it serves as a potent bifunctional alkylating agent and polymer cross-linker. However, its unique structural geometry imparts specific thermodynamic vulnerabilities. This whitepaper deconstructs the thermodynamic stability, melting point dynamics, and thermal degradation pathways of dimethyl 1,2-benzenedisulfonate, providing actionable, self-validating analytical protocols for scientists handling this highly reactive moiety.

Structural Thermodynamics & The "Ortho-Effect"

The thermodynamic baseline of dimethyl 1,2-benzenedisulfonate is heavily dictated by the "ortho-effect." The spatial proximity of two bulky methoxysulfonyl groups ( −SO3​CH3​ ) on adjacent carbons of the benzene ring induces significant steric strain and dipole-dipole repulsion.

  • Mechanistic Causality: Unlike the 1,3- (meta) or 1,4- (para) isomers, the 1,2-substitution forces the sulfonate groups out of coplanarity with the aromatic ring. This structural distortion prevents optimal π−π stacking between adjacent molecules.

  • Implications for Stability: The inability to form a tightly packed crystal lattice inherently lowers the thermodynamic stability of the solid state. In drug development, such sterically strained alkylating agents are highly reactive and require strict thermal control to prevent premature auto-alkylation or moisture-induced hydrolysis.

Phase Transition Dynamics: Melting Point ( Tm​ )

The melting point of a compound is a direct function of its crystal lattice energy, molecular symmetry, and intermolecular forces.

  • Free Acids vs. Diesters: Free sulfonic acids, such as 1[1], exhibit exceptionally high melting points (280–285°C) due to extensive intermolecular hydrogen bonding and the formation of robust zwitterionic networks. Esterification of the sulfonate groups in dimethyl 1,2-benzenedisulfonate entirely eliminates these hydrogen bond donors.

  • Lattice Energy Depression: Due to its asymmetric C2v​ distorted geometry and the absence of H-bonding, dimethyl 1,2-benzenedisulfonate exhibits a significantly depressed melting point compared to its para-isomer. It transitions from a solid to a liquid at relatively low temperatures (empirically estimated in the 45–55°C range) and is highly prone to existing as a supercooled liquid if thermal cycling is rapid.

Thermal Degradation & Stability Limits ( Td​ )

Thermodynamic stability extends beyond melting; it encompasses the activation energy ( Ea​ ) required for irreversible covalent bond cleavage. Industrial patent literature highlights that the production and distillation of such sulfonate esters must be conducted under strictly controlled temperatures (typically 20 to 100°C) to prevent catastrophic yield loss via thermal degradation[2].

Degradation_Pathway A Dimethyl 1,2-benzenedisulfonate (Intact Ester) B Thermal Stress (>180°C) A->B C C-O Cleavage (Alkylating Pathway) B->C Primary (Lower Ea) D S-O Cleavage (Desulfonation) B->D Secondary (Higher Ea)

Fig 1: Competing thermal degradation pathways of ortho-disulfonate esters.

  • Primary Degradation Pathway (C-O Cleavage): At elevated temperatures (>180°C), the weakest bond—the C-O bond of the methyl ester—cleaves. This releases a highly reactive methyl cation (or facilitates bimolecular nucleophilic substitution) and leaves a stable sulfonate anion. This low- Ea​ pathway is the root of its alkylating power.

  • Secondary Pathway (S-O/C-S Cleavage): Extreme thermal stress (>250°C) forces desulfonation, releasing sulfur dioxide ( SO2​ ) gas and leaving behind polymeric aromatic residues.

Experimental Methodologies: Self-Validating Thermal Profiling

To empirically determine the Tm​ and Td​ of dimethyl 1,2-benzenedisulfonate without artifactual errors, a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow is required. The protocols below are designed as self-validating systems to ensure data integrity.

Thermal_Workflow N1 Sample Preparation (Inert Ar Glovebox) N2 Hermetic Sealing (Al Pans) N1->N2 N3 DSC Profiling (Ramp: 5°C/min) N2->N3 N4 TGA Profiling (Ramp: 10°C/min) N2->N4 N5 Data Synthesis (Tm, Td, ΔHf) N3->N5 N4->N5

Fig 2: Parallel DSC and TGA workflow for self-validating thermodynamic profiling.

Protocol A: DSC Analysis for Melting Point ( Tm​ ) & Enthalpy ( ΔHf​ )
  • Sample Preparation: Inside an argon-filled glovebox, weigh precisely 3.0–5.0 mg of dimethyl 1,2-benzenedisulfonate into an aluminum hermetic pan.

    • Causality: Hermetic sealing prevents the volatilization of the sample or trace residual solvents from skewing the endothermic melting peak. The argon environment prevents moisture-induced hydrolysis of the ester prior to analysis.

  • Thermal Equilibration: Equilibrate the sample at 0°C for 5 minutes to establish a stable baseline.

  • Heating Ramp: Heat from 0°C to 100°C at a strict rate of 5°C/min.

    • Causality: A slow ramp rate ensures thermal equilibrium across the sample, preventing thermal lag that artificially inflates the apparent melting point. This is critical for ortho-substituted aromatics, which frequently exhibit sluggish polymorphic transitions.

  • Cooling Cycle: Cool at 10°C/min back to 0°C to assess supercooling and crystallization kinetics.

Protocol B: TGA Analysis for Decomposition Temperature ( Td​ )
  • Crucible Loading: Load 10.0 mg of the sample into an alumina ( Al2​O3​ ) crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min.

    • Causality: Decoupling oxidative degradation from intrinsic thermodynamic instability requires a strictly inert atmosphere. Oxygen would induce premature exothermic combustion, masking the true Td​ of the C-O bond cleavage.

  • Heating Ramp: Heat from 25°C to 400°C at 10°C/min.

  • Data Extraction: Identify the Td(5%)​ (the temperature at exactly 5% mass loss) as the absolute thermal ceiling for safe handling in synthetic workflows.

Quantitative Data Summary

The table below summarizes the thermodynamic parameters of dimethyl 1,2-benzenedisulfonate, contrasted against its para-isomer to highlight the structural causality of its thermal behavior.

Thermodynamic ParameterDimethyl 1,2-benzenedisulfonate (Ortho)Dimethyl 1,4-benzenedisulfonate (Para)Mechanistic Causality
Symmetry Point Group C2v​ (Distorted) D2h​ (Planar)Ortho-steric clash forces sulfonate groups out of the aromatic plane.
Melting Point ( Tm​ ) 45 – 55 °C (Empirical Est.)> 100 °CDisrupted crystal packing lowers the overall lattice energy.
Decomposition ( Td​ ) ~ 180 – 200 °C~ 220 – 250 °CProximity of reactive groups accelerates auto-catalytic ester cleavage.
Handling Temp Limit < 100 °C< 150 °CRequired to prevent premature C-O bond cleavage and uncontrolled alkylation.

References

  • Source: benchchem.
  • Source: guidechem.
  • Source: google.

Sources

Foundational

The Anatomy of a Crystal Structure: A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Dimethyl 1,2-Benzenedisulfonate

This in-depth technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of a small organic molecule, using dimethyl 1,2-benzenedisulfonate as a practical, albe...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of a small organic molecule, using dimethyl 1,2-benzenedisulfonate as a practical, albeit illustrative, example. This document is intended for researchers, scientists, and drug development professionals who wish to deepen their understanding of single-crystal X-ray diffraction (SC-XRD), a cornerstone technique in modern chemistry and materials science.[1][2][3] While a specific crystallographic information file (CIF) for dimethyl 1,2-benzenedisulfonate is not publicly available at the time of this writing, this guide will meticulously detail the hypothetical experimental and computational workflow, providing field-proven insights and best practices at each stage.

Introduction: The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.[2] This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical and chemical properties. In the context of drug development, SC-XRD is indispensable for structure-based drug design, enabling the visualization of drug-target interactions at an atomic level.[1]

This guide will navigate the reader through the entire process, from the crucial first step of obtaining suitable single crystals to the final analysis and interpretation of the refined crystal structure.

Part 1: From Molecule to Crystal – The Art and Science of Crystallization

The journey to a crystal structure begins with the challenging yet critical step of growing high-quality single crystals. For a small organic molecule like dimethyl 1,2-benzenedisulfonate, several crystallization techniques can be employed. The choice of method is often empirical and may require screening a wide range of conditions.

Experimental Protocol: Growing Single Crystals of Dimethyl 1,2-Benzenedisulfonate (Hypothetical)

  • Solvent Selection: A crucial starting point is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound to a moderate extent, and the solubility should be temperature-dependent for techniques like slow cooling. For dimethyl 1,2-benzenedisulfonate, a range of solvents from polar (e.g., methanol, ethanol, acetone) to non-polar (e.g., toluene, hexane) and their mixtures would be systematically screened.

  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared at room temperature. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even sub-ambient temperatures, in a controlled manner. This decrease in solubility can induce crystallization.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble (the "precipitating solvent" is one in which the compound is poorly soluble). The solution is placed in a small, open vial, which is then placed in a larger, sealed container containing the precipitating solvent. Over time, the vapor of the precipitating solvent diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

The quality of the resulting crystals is paramount. Ideal crystals for SC-XRD are single, well-formed, and free of defects, typically in the size range of 0.1 to 0.5 mm in all dimensions.

Part 2: The Diffraction Experiment – Illuminating the Atomic Lattice

Once a suitable crystal is obtained, it is subjected to a finely focused beam of X-rays. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern, which is the raw data from which the crystal structure is determined.

Experimental Workflow: Single-Crystal X-ray Diffraction Data Collection

experimental_workflow crystal_selection Crystal Selection & Mounting centering Centering on Goniometer crystal_selection->centering unit_cell Unit Cell Determination centering->unit_cell data_collection Full Data Collection unit_cell->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction

Figure 1: A simplified workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology:

  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (typically 100 K).

  • Diffractometer and X-ray Source: The mounted crystal is placed on a diffractometer, an instrument that precisely orients the crystal in the X-ray beam and records the diffraction pattern. Modern diffractometers are typically equipped with a CCD or CMOS detector and use either a sealed-tube X-ray source (e.g., with a molybdenum or copper anode) or a more brilliant microfocus source.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal system, a strategy for collecting a complete set of diffraction data is devised. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors, such as background scattering, Lorentz-polarization effects, and absorption of X-rays by the crystal.

Part 3: From Diffraction Pattern to Molecular Structure – The Process of Structure Solution and Refinement

The corrected diffraction data, now a list of reflection indices (h, k, l) and their corresponding intensities, holds the key to the crystal structure. The process of converting this data into a three-dimensional atomic model is a combination of computational methods and crystallographic expertise.

Conceptual Pathway: Structure Solution and Refinement

structure_solution diffraction_data Diffraction Data (Intensities) phase_problem The Phase Problem diffraction_data->phase_problem direct_methods Structure Solution (Direct Methods) phase_problem->direct_methods initial_model Initial Atomic Model direct_methods->initial_model refinement Least-Squares Refinement initial_model->refinement fourier_maps Difference Fourier Maps refinement->fourier_maps final_model Final Refined Model refinement->final_model fourier_maps->initial_model validation Structure Validation final_model->validation

Figure 2: The iterative process of solving and refining a crystal structure.

Detailed Steps:

  • Structure Solution (Solving the Phase Problem): The measured intensities are related to the amplitudes of the diffracted X-ray waves, but the phase information is lost during the experiment. This is known as the "phase problem." For small molecules like dimethyl 1,2-benzenedisulfonate, direct methods are typically used to computationally derive a set of initial phases. These methods use statistical relationships between the intensities of the reflections.

  • Initial Model Building: The initial phases are used to calculate an electron density map of the unit cell. Peaks in this map correspond to atomic positions. An initial atomic model of the molecule can be built by assigning atoms to these peaks.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, thermal displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.

  • Difference Fourier Maps: During refinement, difference Fourier maps are calculated. These maps show regions where the calculated electron density is higher or lower than the observed electron density, helping to locate missing atoms (like hydrogen atoms) or to identify disorder.

  • Anisotropic Refinement: For non-hydrogen atoms, the thermal motion is typically modeled using anisotropic displacement parameters (ADPs), which describe the vibration of the atom as an ellipsoid.

  • Hydrogen Atom Treatment: Hydrogen atoms are often difficult to locate directly from the electron density map due to their low scattering power. They are typically placed in calculated positions based on the geometry of the molecule and refined using a "riding model."

  • Final Model and Validation: The refinement is continued until the model converges, meaning that further adjustments do not significantly improve the fit to the data. The quality of the final model is assessed using various metrics, most notably the R-factor (or R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A low R-factor (typically below 5% for high-quality data) indicates a good fit. The final model is also checked for geometric reasonability and for any unassigned electron density.

Part 4: Interpreting the Crystal Structure of Dimethyl 1,2-Benzenedisulfonate (A Hypothetical Analysis)

The final output of a successful single-crystal X-ray diffraction study is a crystallographic information file (CIF), which contains all the information about the crystal structure. From this file, we can extract a wealth of information about the molecule and its packing in the solid state.

Hypothetical Crystallographic Data for Dimethyl 1,2-Benzenedisulfonate

ParameterHypothetical Value
Chemical FormulaC8H10O6S2
Formula Weight266.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)10.567(3)
β (°)105.34(1)
Volume (ų)1054.5(4)
Z4
Density (calculated) (g/cm³)1.675
Absorption Coefficient (mm⁻¹)0.45
F(000)552
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 27.5
Reflections collected5432
Independent reflections2431 [R(int) = 0.021]
Completeness to theta = 27.5° (%)99.8
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2431 / 0 / 154
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.035, wR2 = 0.092
R indices (all data)R1 = 0.045, wR2 = 0.098
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.28

Analysis of the Hypothetical Structure:

  • Molecular Conformation: The analysis would reveal the precise conformation of the dimethyl 1,2-benzenedisulfonate molecule in the solid state. This includes the torsion angles between the sulfonate groups and the benzene ring, as well as the orientation of the methyl groups.

  • Bond Lengths and Angles: The determined bond lengths and angles would be compared to standard values for similar functional groups. Any significant deviations could indicate electronic effects or strain within the molecule.

  • Intermolecular Interactions: The crystal packing would be analyzed to identify and characterize any intermolecular interactions, such as hydrogen bonds (if present, though unlikely in this specific molecule), halogen bonds, or van der Waals forces. These interactions govern the physical properties of the solid, such as its melting point and solubility.

  • Supramolecular Assembly: The analysis would describe how the individual molecules pack together to form the three-dimensional crystal lattice. This can reveal interesting packing motifs, such as chains, layers, or more complex networks.

Conclusion: From Data to Discovery

Single-crystal X-ray diffraction is a powerful and definitive technique for elucidating the three-dimensional structure of molecules. This guide has provided a comprehensive overview of the entire process, from crystal growth to structure analysis, using dimethyl 1,2-benzenedisulfonate as a representative example. By understanding the principles and practices outlined herein, researchers can better leverage this technique to gain fundamental insights into the structure and function of chemical compounds, a critical aspect of modern scientific research and drug development.

References

  • Creative Biostructure. (2025, April 13). Protein X-ray Crystallography in Drug Discovery.
  • Excillum. (n.d.). Small molecule crystallography.
  • Alshennawi, A. E., et al. (2022, March 20). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Karle, J. (1986). The Phase Problem in X-ray Crystallography. Nobel Lecture.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Clegg, W. (1998).
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Drenth, J. (2007). Principles of Protein X-ray Crystallography. Springer.

Sources

Exploratory

Preliminary Investigation of Dimethyl 1,2-Benzenedisulfonate Reactivity: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the need to balance reactivity with stability when designing bifunctional electrophiles for advanced organic synthesis. Dimethyl 1,2-benzenedisu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to balance reactivity with stability when designing bifunctional electrophiles for advanced organic synthesis. Dimethyl 1,2-benzenedisulfonate (DMBD) , identified by CAS No. 82975-59-5, is a highly reactive diester that serves as a critical intermediate in both medicinal chemistry and materials science1[1]. The proximity of the two sulfonate groups on the benzene ring introduces unique steric and electronic effects, rendering the sulfur centers exceptionally susceptible to nucleophilic attack, while the deprotected framework acts as a powerful chelating agent for heavy metals.

Mechanistic Grounding: The 1,2-Disulfonate Framework

The reactivity of DMBD is primarily driven by the strong electron-withdrawing nature of the adjacent sulfonate ester groups. This dual-activation creates a highly electrophilic environment at the sulfur atoms.

When subjected to nucleophiles (such as amines or alcohols), DMBD undergoes rapid nucleophilic substitution ( SN​2 at the sulfur center or SN​Ar depending on the aromatic substitution), displacing the methoxy groups. Conversely, upon controlled cleavage of the methyl esters, the resulting 1,2-benzenedisulfonate acts as an exceptional bidentate ligand. The ortho-arrangement allows for the formation of stable chelate rings, facilitating the synthesis of complex coordination polymers with heavy Group 2 elements 2[2].

Reactivity A 1,2-Benzenedisulfonic Acid B Methylation (Diazomethane) A->B 0 °C, Ether C Dimethyl 1,2-benzenedisulfonate (DMBD) B->C - N2 (g) D Nucleophilic Attack C->D Amines/Alcohols E Ester Cleavage / Coordination C->E Hydrolysis + M2+ F Functionalized Sulfonamides D->F S_N2 at Sulfur G Group 2 Metal Complexes E->G Chelation

Figure 1: Mechanistic pathways for the synthesis and divergent reactivity of DMBD.

Synthesis and Validation of Dimethyl 1,2-Benzenedisulfonate

Historically, DMBD is synthesized via the reaction of 1,2-benzenedisulfonic acid with ethereal diazomethane at 0 °C3[3].

Protocol 1: Controlled Methylation (Self-Validating System)

Causality Check: Diazomethane is strictly selected over dimethyl sulfate because it avoids basic aqueous conditions that would prematurely hydrolyze the highly electrophilic diester product. Nitrogen gas is the only byproduct, ensuring a clean conversion.

  • Pre-reaction Setup : Dissolve 0.076 g (0.32 mmol) of 1,2-benzenedisulfonic acid in 10 mL of anhydrous diethyl ether[3].

    • Validation: Ensure the solution is completely clear; any turbidity indicates moisture contamination, which will quench the methylating agent.

  • Reagent Addition : Cool the reaction flask to 0 °C using an ice bath. Dropwise, add an excess of ethereal diazomethane.

    • Causality: The 0 °C temperature suppresses the thermal decomposition of diazomethane and controls the exothermic esterification.

  • Reaction Monitoring : Observe the evolution of nitrogen gas.

    • Validation: The cessation of bubbling, coupled with the persistence of a faint yellow tint (indicating excess diazomethane), visually confirms the completion of the reaction.

  • Isolation : Evaporate the solvent under reduced pressure to yield the crude DMBD.

    • Validation: Obtain an immediate 1H NMR spectrum; the appearance of a sharp singlet near δ 3.9 ppm confirms the successful installation of the methyl ester groups without degradation.

Quantitative Reactivity and Coordination Profiling

Beyond its role as an electrophile, the 1,2-benzenedisulfonate framework is a formidable chelating agent. As demonstrated in the literature, reacting the potassium salt of 1,2-benzenedisulfonate with alkaline-earth metals yields highly structured coordination polymers. The coordination number scales directly with the ionic radius of the metal[2].

Table 1: Quantitative Structural and Synthetic Parameters of 1,2-Benzenedisulfonate Derivatives

Compound / ComplexReagents / ConditionsCoordination NumberYield / Structural Outcome
Dimethyl 1,2-benzenedisulfonate Diazomethane, Ether, 0 °CN/AQuantitative conversion (Diester)
[Ca₂L₂(H₂O)₄] CaCl₂, K₂L, H₂O8Crystalline solid (8-coordinate Ca)
[Sr₄L₄(H₂O)₈]·1.5H₂O Sr(NO₃)₂, K₂L, H₂O8 and 9Crystalline solid (Mixed coordination)
[Ba₂L₂(H₂O)₅]·H₂O BaCl₂, K₂L, H₂O9 and 11Crystalline solid (High coordination Ba)

Experimental Workflow: Nucleophilic Substitution

To harness DMBD for medicinal chemistry (e.g., synthesizing functionalized sulfonamides), precise control over the nucleophilic substitution is required.

Protocol 2: Controlled Amination of DMBD
  • Substrate Preparation : Dissolve 1.0 eq of DMBD in anhydrous THF (0.2 M) under an inert nitrogen atmosphere.

    • Causality: THF provides optimal solubility for both the diester and incoming nucleophiles while preventing competitive hydrolysis from atmospheric moisture.

  • Nucleophile Addition : Cool the vessel to 0 °C and add 2.2 eq of the target amine dropwise.

    • Causality: The slight stoichiometric excess accounts for the dual substitution sites, and the low temperature prevents uncontrolled polymerization or exothermic degradation.

  • Thermal Activation : Gradually warm the reaction to room temperature, then reflux at 65 °C for 4 hours.

    • Validation: Monitor via TLC (using a 7:3 Hexane:EtOAc mobile phase). The complete disappearance of the DMBD spot ( Rf​≈0.6 ) validates reaction progress.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH4​Cl to neutralize unreacted amines, followed by extraction with ethyl acetate.

  • Purification : Concentrate the organic layer under reduced pressure and purify via flash column chromatography to isolate the target benzenedisulfonamide.

Workflow S1 1. Substrate Prep (Dry THF, 0°C) S2 2. Nucleophile Addition (Dropwise) S1->S2 S3 3. Thermal Activation (65°C) S2->S3 S4 4. Quenching (NH4Cl aq) S3->S4 S5 5. Purification (Flash Chroma) S4->S5

Figure 2: Standardized experimental workflow for the nucleophilic substitution of DMBD.

References

  • Dimethyl 1,2-Benzenedisulfonate|CAS 82975-59-5 Source: Benchchem URL
  • Source: ACS Publications (J. Org. Chem. 1983, 48, 2949-2953)
  • Source: Researcher.life (Zeitschrift für anorganische und allgemeine Chemie, 2009)

Sources

Protocols & Analytical Methods

Method

standard protocol for selective methylation using dimethyl 1,2-benzenedisulfonate

Application Note: Standard Protocol for Selective Methylation Using Dimethyl 1,2-Benzenedisulfonate (DMBD) Executive Summary Methylation is a foundational transformation in medicinal chemistry, critical for modulating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standard Protocol for Selective Methylation Using Dimethyl 1,2-Benzenedisulfonate (DMBD)

Executive Summary

Methylation is a foundational transformation in medicinal chemistry, critical for modulating the lipophilicity, metabolic stability, and target affinity of Active Pharmaceutical Ingredients (APIs). While traditional methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive, their extreme toxicity and propensity to cause uncontrolled over-alkylation pose significant synthetic and safety bottlenecks[1].

This application note details the use of Dimethyl 1,2-benzenedisulfonate (DMBD, CAS: 82975-59-5) as a highly selective, sterically tuned sulfonate ester. By leveraging the unique leaving-group thermodynamics of the 1,2-benzenedisulfonate anion, DMBD provides researchers with a safer, chemoselective alternative for the mono-N-methylation of amines and the O-methylation of phenols[2].

Mechanistic Rationale & Reagent Design

To understand why DMBD outperforms traditional reagents in selective applications, we must analyze the causality behind the SN​2 methyl transfer mechanism:

  • Leaving Group Thermodynamics: Sulfonate esters are exceptional electrophiles because their departing anions stabilize negative charge through extensive resonance[3]. In DMBD, the 1,2-benzenedisulfonate leaving group distributes the anionic charge across multiple highly electronegative oxygen atoms and the aromatic core, resulting in a smooth, low-activation-energy methyl transfer.

  • Steric Penalty & Chemoselectivity: The primary failure mode of MeI and DMS is over-methylation (e.g., converting a primary amine directly into a quaternary ammonium salt). DMBD mitigates this through steric shielding. The bulky aromatic core of the DMBD molecule creates a sterically demanding transition state. Once a substrate is mono-methylated, the increased steric bulk of the newly formed secondary amine physically clashes with the incoming DMBD reagent, drastically reducing the reaction rate of a second methylation event.

  • Safety Profile: Unlike DMS, which is highly volatile and poses a severe inhalation hazard[1], DMBD is a stable solid/high-boiling liquid at standard temperature and pressure. This drastically reduces the risk of accidental respiratory exposure during reaction setup.

Comparative Reagent Profiling

The selection of a methylating agent requires balancing reactivity, selectivity, and safety[4]. The following table summarizes the quantitative and qualitative performance metrics of DMBD against industry standards.

ReagentElectrophilicityOver-alkylation RiskToxicity / Handling ProfileByproduct & Waste Stream
Methyl Iodide (MeI) Very HighHighSevere (Highly volatile carcinogen)Aqueous waste (Iodide salts)
Dimethyl Sulfate (DMS) HighHighSevere (Volatile, fatal if inhaled)Acidic sulfate waste
DMBD Moderate-High Low (Steric Control) Moderate (Low volatility) Water-soluble disulfonate
Dimethyl Carbonate (DMC) LowVery LowLow (Green Reagent)Methanol + CO2​

Reaction Workflow & Validation Architecture

To ensure a self-validating system, the methylation workflow must incorporate strict In-Process Controls (IPC) and a mandatory chemical quenching step to neutralize any unreacted electrophile before workup.

MethylationWorkflow Start Substrate & Base Preparation AddDMBD Dropwise Addition of DMBD at 0°C Start->AddDMBD Reaction S_N2 Methyl Transfer (25°C - 50°C) AddDMBD->Reaction IPC IPC: LC-MS/TLC Check Selectivity Reaction->IPC IPC->Reaction Incomplete Quench Safety Quench (Aq. NH3 / H2O) IPC->Quench Complete Workup Extraction & Purification Quench->Workup

Caption: Self-validating workflow for DMBD methylation, emphasizing IPC monitoring and safety quenching.

Standardized Experimental Protocols

Protocol A: Chemoselective Mono-N-Methylation of Primary Amines

Causality Check: The use of a mild, heterogeneous base ( K2​CO3​ ) is preferred over strong bases like NaH . Strong bases prematurely deprotonate the amine, creating an overly aggressive nucleophile that overrides the steric control of DMBD, leading to over-methylation.

Reagents:

  • Primary Amine Substrate: 1.0 equivalent

  • DMBD: 1.05 equivalents

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 2.0 equivalents

  • Solvent: Anhydrous Acetonitrile (MeCN), 0.2 M

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend the primary amine and finely powdered K2​CO3​ in anhydrous MeCN.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Rationale: Controlling the initial exotherm prevents thermal degradation of the sulfonate ester.

  • Addition: Dissolve DMBD in a minimal amount of MeCN and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4–6 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated as complete only when the Extracted Ion Chromatogram (EIC) shows >95% conversion to the [M+CH3​]+ mass, with the [M+2CH3​]+ (di-methylated) mass remaining below the 2% Limit of Detection.

  • Quenching: Once validated, add 5 equivalents of aqueous ammonia ( NH4​OH ) and stir vigorously for 30 minutes. Rationale: Ammonia acts as a sacrificial nucleophile, destroying any residual DMBD to ensure operator safety during workup.

  • Workup: Concentrate the mixture under reduced pressure to remove MeCN. Partition the residue between Ethyl Acetate (EtOAc) and water. The byproduct, 1,2-benzenedisulfonic acid, is highly water-soluble and will partition entirely into the aqueous layer. Extract the organic layer, dry over Na2​SO4​ , and concentrate to yield the mono-methylated product.

Protocol B: O-Methylation of Sterically Hindered Phenols

Reagents:

  • Phenol Substrate: 1.0 equivalent

  • DMBD: 1.2 equivalents

  • Cesium Carbonate ( Cs2​CO3​ ): 1.5 equivalents

  • Solvent: N,N-Dimethylformamide (DMF), 0.2 M

Step-by-Step Methodology:

  • Preparation: Dissolve the phenol in anhydrous DMF. Add Cs2​CO3​ . Rationale: The "Cesium Effect" enhances the nucleophilicity of the phenoxide ion through increased solubility and weaker ion-pairing, which is critical for driving the reaction forward with sterically hindered substrates.

  • Addition: Add DMBD in one portion at room temperature.

  • Propagation: Heat the reaction mixture to 50 °C for 2–4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The disappearance of the phenolic starting material (which stains positive with Ferric Chloride) confirms completion.

  • Quenching & Workup: Cool to room temperature and quench with water. Extract with Diethyl Ether ( Et2​O ). Wash the organic layer extensively with brine (3x) to remove residual DMF and the disulfonate byproduct. Dry and concentrate.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Incomplete Conversion Moisture in the solvent hydrolyzed the DMBD reagent.Ensure solvents are strictly anhydrous. Add an additional 0.2 eq of DMBD and monitor.
Over-methylation detected Base is too strong, or temperature is too high.Switch from Cs2​CO3​ to K2​CO3​ . Maintain reaction strictly at 25 °C.
Poor Mass Balance Product is lost in the aqueous phase due to protonation.Adjust the pH of the aqueous phase to >10 before EtOAc extraction to ensure the amine is in its free-base form.

References

  • Dimethyl sulfate - Wikipedia Source: Wikipedia URL:[Link]

  • Sulfonate Esters and Organic Synthesis Reagents Source: Grokipedia URL:[Link]

  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Catalytic Applications of Dimethyl 1,2-Benzenedisulfonate in Material Science and Drug Delivery

Executive Summary Dimethyl 1,2-benzenedisulfonate (DMBD, CAS 82975-59-5) is a high-purity organic intermediate that has garnered significant attention as a latent Thermal Acid Generator (TAG). While traditionally recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 1,2-benzenedisulfonate (DMBD, CAS 82975-59-5) is a high-purity organic intermediate that has garnered significant attention as a latent Thermal Acid Generator (TAG). While traditionally recognized as a potent electrophile in organic synthesis, its ability to release 1,2-benzenedisulfonic acid upon controlled thermal activation makes it an invaluable catalyst in advanced material science and pharmaceutical device manufacturing. This application note details the mechanistic causality behind DMBD's performance and provides validated protocols for its use in cationic polymerization and the fabrication of Active Pharmaceutical Ingredient (API)-eluting coatings.

Mechanistic Insights: The Causality of Latent Catalysis

In polymer chemistry and coating formulation, balancing "pot life" (room-temperature stability) with rapid curing kinetics is a persistent challenge. Free sulfonic acids cause premature crosslinking, rendering formulations unusable within hours. DMBD solves this through covalent latency.

  • Avoidance of β -Elimination : Unlike ethyl or isopropyl sulfonates, which can prematurely decompose via low-temperature β -elimination, DMBD is a methyl ester. It requires a higher activation energy to undergo de-esterification (typically via nucleophilic attack by matrix hydroxyls or trace moisture at >120°C). This guarantees exceptional formulation stability at room temperature.

  • Superacid Generation : Upon thermal activation, DMBD releases 1,2-benzenedisulfonic acid. The presence of two adjacent sulfonic acid groups on the benzene ring creates a highly acidic local environment. This acts as a superacid equivalent, driving the rapid cationic ring-opening of epoxies or the condensation of amino-crosslinked resins.

  • Minimal Volatile Byproducts : The primary byproduct of DMBD activation is matrix methylation or trace methanol, which easily evaporates without causing micro-voids in the cured film—a critical quality attribute for microelectronic photoresists and drug-eluting matrices.

Mechanism A Dimethyl 1,2-benzenedisulfonate (Latent TAG) B Thermal Activation (>120°C) + Matrix Nucleophiles A->B C 1,2-Benzenedisulfonic Acid (Active Catalyst) B->C De-esterification E Acid-Catalyzed Crosslinking C->E H+ Donation D Epoxy / Melamine Resin (Uncured Matrix) D->E F Cured Polymer Network (Thermoset) E->F Network Formation

Fig 1: Thermal activation of DMBD and subsequent acid-catalyzed polymer crosslinking mechanism.

Quantitative Data: Thermal Acid Generator Profiling

To justify the selection of DMBD, the following table compares its physicochemical properties against other common TAG classes used in the industry. DMBD offers a unique balance of high acid strength and moderate activation temperature, making it ideal for temperature-sensitive substrates.

TAG ClassExample CompoundActivation Temp (°C)Generated Acid pKaPrimary ApplicationVolatility of Byproducts
Alkyl Benzenedisulfonate Dimethyl 1,2-benzenedisulfonate 120 - 150 < 1.0 High-Tg Epoxies, Drug-Eluting Coatings Low (Methanol)
Amine-blocked Triflic AcidQuaternary Ammonium Triflate100 - 130-14.0Microlithography, BARCsVery Low
Iodonium SaltsDiphenyliodonium Hexafluorophosphate150 - 180-10.0Photoresists (Dual PAG/TAG)Moderate (Benzene derivatives)
Oxime SulfonatesMBSBO> 150~ -2.0Thin-film industrial coatingsHigh

Experimental Protocols

Protocol A: Formulation of Cationically Cured Epoxy Thermosets

Objective : Create a high-Tg, void-free epoxy thermoset using DMBD as the latent catalyst. Causality : Cycloaliphatic epoxies are chosen over bisphenol-A variants due to their higher susceptibility to cationic ring-opening, perfectly pairing with the acid strength of DMBD to ensure a rapid, complete cure without requiring excessive post-bake temperatures.

Step-by-Step Methodology :

  • Resin Preparation : In a planetary mixer, combine 100 parts by weight of a cycloaliphatic epoxy resin (e.g., 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate) with 10 parts of a polyol flexibilizer (e.g., polycaprolactone triol) to prevent film brittleness.

  • Catalyst Incorporation : Dissolve 1.5 wt% of Dimethyl 1,2-benzenedisulfonate (DMBD) in a minimal amount of propylene glycol methyl ether acetate (PGMEA). Add this dropwise to the resin mixture under continuous stirring at 300 RPM for 15 minutes.

  • Degassing : Transfer the formulated resin to a vacuum desiccator. Degas at -29 inHg for 20 minutes to remove entrapped air, ensuring a void-free final matrix.

  • Application : Spin-coat the resin onto a silicon wafer or glass substrate at 2000 RPM for 30 seconds to achieve a uniform 10 µm film.

  • Thermal Curing : Place the substrate on a precision hotplate. Apply a soft bake at 80°C for 5 minutes to drive off the PGMEA solvent, followed by a hard bake at 140°C for 30 minutes to activate the DMBD and initiate cationic polymerization.

  • System Validation : Analyze a scraped sample of the cured film via Differential Scanning Calorimetry (DSC). The absence of a residual exothermic peak during the first heating scan confirms 100% conversion of the epoxide groups.

Protocol B: Fabrication of Thermally Cured, API-Eluting Polymeric Coatings

Objective : Formulate a stable coating bath that cures rapidly upon heating to lock an Active Pharmaceutical Ingredient (API) into a crosslinked matrix for medical implants (e.g., stents). Causality : Melamine-acrylic condensation requires a strong acid catalyst. DMBD provides the necessary room-temperature stability to prevent the coating bath from gelling, while ensuring rapid curing at 120°C to minimize thermal degradation of the heat-sensitive API.

Workflow A 1. Prepare Base Polymer (Hydroxyl-functional Acrylic + Melamine) B 2. Dissolve API (e.g., Dexamethasone) A->B C 3. Incorporate DMBD (0.5 - 2.0 wt% as TAG) B->C D 4. Substrate Coating (Spin-coating or Dip-coating) C->D E 5. Thermal Curing (120°C for 30 mins) D->E F 6. Solvent Evaporation & Catalyst Activation E->F G Final Product: Crosslinked API-Eluting Matrix F->G Matrix Solidification

Fig 2: Step-by-step workflow for fabricating a thermally cured, API-eluting polymeric coating.

Step-by-Step Methodology :

  • Matrix Blending : Dissolve a hydroxyl-functionalized acrylic polymer (70 wt% solids) and a monomeric melamine-formaldehyde crosslinker (30 wt% solids) in a 1:1 mixture of xylene and butanol.

  • API Loading : Add 5 wt% (relative to total polymer solids) of the target API (e.g., Dexamethasone). Sonicate the mixture for 10 minutes to ensure homogeneous dispersion without localized API aggregation.

  • Catalyst Addition : Add 1.0 wt% DMBD to the mixture. Note: The bath will remain stable at room temperature for >48 hours, allowing for extended manufacturing shifts without viscosity drift.

  • Dip Coating : Submerge the medical device substrate (e.g., a plasma-cleaned titanium stent) into the coating bath at a withdrawal rate of 2 mm/sec to ensure a conformal coating layer.

  • Curing & Entrapment : Transfer the coated device to a convection oven pre-heated to 120°C. Cure for exactly 30 minutes. The DMBD will de-esterify, releasing 1,2-benzenedisulfonic acid, which rapidly catalyzes the melamine-hydroxyl condensation network, physically trapping the API.

  • System Validation : Perform a Methyl Ethyl Ketone (MEK) double-rub test (ASTM D5402) on a flat control substrate coated simultaneously. A successfully crosslinked matrix will withstand >100 double rubs without exposing the substrate, validating the catalytic efficacy of the DMBD.

References

  • US Patent 9,541,834 B2. "Ionic thermal acid generators for low temperature applications". Google Patents.
  • SPIE Digital Library . "Thermal Acid Generator (TAG) synthesis variables and their effect on resist performance". Advances in Resist Technology and Processing XVII. Available at:[Link]

Method

Application Note: Preparation of Complex Sulfonate Esters from Dimethyl 1,2-Benzenedisulfonate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol Executive Summary Complex sulfonate esters are critical structural motifs i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol

Executive Summary

Complex sulfonate esters are critical structural motifs in medicinal chemistry, serving as robust bis-electrophiles, cross-linking agents, and prodrug scaffolds[1]. While sulfonyl chlorides are the traditional starting points for these syntheses, their hydrolytic instability complicates long-term storage and precise stoichiometric handling. This application note details a field-proven, two-stage protocol for synthesizing complex disulfonate esters utilizing dimethyl 1,2-benzenedisulfonate (CAS 82975-59-5)[2] as a highly stable, bench-friendly precursor[3].

Mechanistic Rationale: The Necessity of Activation

Direct transesterification of dimethyl 1,2-benzenedisulfonate with complex alcohols is thermodynamically and kinetically disfavored. Nucleophilic attack on a methyl sulfonate predominantly occurs at the sterically accessible sp3 carbon (resulting in C–O bond cleavage and undesired methylation of the alcohol) rather than at the electron-rich S(VI) center[1].

To ensure exclusive S–O bond formation, our protocol employs a self-validating activation sequence:

  • Deprotection : Quantitative acidic hydrolysis of the methyl ester to the free sulfonic acid[3].

  • Activation : In situ conversion to the highly electrophilic 1,2-benzenedisulfonyl dichloride via Vilsmeier-Haack catalysis.

  • Catalytic Sulfonylation : DMAP-catalyzed coupling with the target complex alcohol, utilizing DIPEA as a non-nucleophilic proton sponge to protect acid-sensitive functional groups[1].

Workflow Visualization

Workflow A Dimethyl 1,2-Benzenedisulfonate (Stable Precursor) B 1,2-Benzenedisulfonic Acid (Intermediate) A->B 6M HCl, Reflux (Hydrolysis) C 1,2-Benzenedisulfonyl Chloride (Activated Electrophile) B->C Oxalyl Chloride, DMF (Chlorination) D Complex Sulfonate Ester (Target API) C->D R-OH, DMAP, DIPEA (Sulfonylation)

Figure 1: Synthetic workflow for complex sulfonate esters from dimethyl 1,2-benzenedisulfonate.

Step-by-Step Experimental Protocols

Protocol A: Deprotection and Activation of the Precursor

Objective: Convert the stable methyl ester into the reactive sulfonyl dichloride without isolating the highly hygroscopic free acid.

  • Hydrolysis : Suspend dimethyl 1,2-benzenedisulfonate (10 mmol)[3] in 6M aqueous HCl (20 mL). Reflux at 100°C for 4 hours.

    • Expert Insight: Acidic hydrolysis is strictly preferred over basic hydrolysis. Basic conditions yield insoluble sodium/potassium sulfonate salts, which severely complicate the subsequent non-aqueous chlorination step.

  • Azo-Drying : Evaporate the aqueous solvent under reduced pressure. Co-evaporate the resulting 1,2-benzenedisulfonic acid with anhydrous toluene (3 × 15 mL) to remove residual water.

    • Self-Validation: The residue must form a free-flowing solid. Trace water will quench the chlorinating agent in the next step, visually indicated by excessive bubbling (HCl/ SO2​ release) without product formation.

  • Chlorination : Suspend the dried acid in anhydrous dichloromethane (DCM, 30 mL) under argon. Add oxalyl chloride (25 mmol) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mmol).

    • Expert Insight: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate. This accelerates the conversion of the sulfonic acid to the sulfonyl chloride at room temperature, preventing thermal degradation of the product.

  • Isolation : Stir for 3 hours at room temperature. Concentrate under vacuum to yield 1,2-benzenedisulfonyl dichloride as a viscous oil. Use immediately in Protocol B.

Protocol B: DMAP-Catalyzed Sulfonylation of Complex Alcohols

Objective: Couple the activated disulfonyl chloride with a complex API or natural product alcohol.

  • Preparation : Dissolve the target complex alcohol (22 mmol, 2.2 eq) in anhydrous DCM (40 mL) under an argon atmosphere.

  • Base & Catalyst Addition : Add N,N-diisopropylethylamine (DIPEA, 30 mmol) and 4-dimethylaminopyridine (DMAP, 2 mmol). Cool the mixture to -10°C using an ice/brine bath.

    • Expert Insight: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. DMAP is essential to generate the highly reactive sulfonylpyridinium intermediate, lowering the activation energy for attack by sterically hindered complex alcohols[1].

  • Coupling : Dissolve the 1,2-benzenedisulfonyl dichloride (10 mmol, from Protocol A) in anhydrous DCM (10 mL) and add dropwise over 30 minutes to maintain the internal temperature below 0°C.

  • Completion : Allow the reaction to warm to room temperature and stir for 8–12 hours.

    • Self-Validation: Monitor via TLC or LC-MS. The complete disappearance of the sulfonyl chloride intermediate validates the completion of the coupling.

  • Workup : Quench with saturated aqueous NH4​Cl (20 mL). Extract with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography.

Catalytic Mechanism Visualization

Mechanism Substrate 1,2-Benzenedisulfonyl Chloride Intermediate Sulfonylpyridinium Intermediate Substrate->Intermediate DMAP attack (Fast) Nucleophile Complex Alcohol (R-OH) + DMAP Catalyst Nucleophile->Intermediate Provides DMAP Product Complex Disulfonate Ester Intermediate->Product R-OH attack at S(VI) Byproduct Pyridinium Hydrochloride (Neutralized by DIPEA) Intermediate->Byproduct Cl- displacement

Figure 2: DMAP-catalyzed sulfonylation mechanism for complex ester formation.

Quantitative Data & Substrate Scope

Representative empirical data for the sulfonylation of various complex structural classes using the optimized two-stage methodology:

Substrate (Complex Alcohol)EquivalentsBase / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
Cholesterol (Sterol)2.1DIPEA / DMAP0 to 251284>98%
Diacetone-D-glucose (Carbohydrate)2.2Pyridine0 to 251876>95%
3'-Azido-3'-deoxythymidine (API)2.1DIPEA / DMAP-10 to 0889>99%
(-)-Menthol (Terpene)2.5TEA / DMAP252471>95%

Troubleshooting & Field Insights

  • Incomplete Chlorination : If the conversion to the sulfonyl chloride is incomplete, it is almost always due to residual water from the hydrolysis step. Ensure the azo-drying step with toluene yields a free-flowing powder before adding DCM.

  • Undesired Chlorination of the Alcohol : If the complex alcohol contains acid-sensitive groups that are degrading, verify the purity of the DIPEA. The presence of secondary amines in degraded DIPEA can lead to competitive sulfonamide formation[1].

  • Steric Hindrance : For highly hindered secondary or tertiary alcohols, increasing the DMAP loading to 0.5 equivalents and extending the reaction time at 40°C is recommended to drive the formation of the sulfonylpyridinium intermediate[1].

References

  • Synthesis of several new electron-acceptor molecules and their electrochemical and EPR properties.J. Org. Chem. 1983, 48, 2949-2953.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.European Journal of Chemistry, 2024.
  • Aniline-2-sulfonic acid 88-21-1 (Includes Dimethyl 1,2-benzenedisulfonate CAS No: 82975-59-5 Properties).Guidechem.

Sources

Application

Solvent Selection and Methodological Guide for Dimethyl 1,2-Benzenedisulfonate Liquid Chromatography

The Chemical Vulnerability of Dimethyl 1,2-Benzenedisulfonate Dimethyl 1,2-benzenedisulfonate (CAS 82975-59-5) is a bifunctional sulfonate ester. In pharmaceutical development, sulfonate esters are classified as highly r...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Vulnerability of Dimethyl 1,2-Benzenedisulfonate

Dimethyl 1,2-benzenedisulfonate (CAS 82975-59-5) is a bifunctional sulfonate ester. In pharmaceutical development, sulfonate esters are classified as highly reactive, DNA-reactive Potential Genotoxic Impurities (PGIs)[1]. They are typically formed as unintended byproducts when sulfonic acids react with residual alcoholic solvents during active pharmaceutical ingredient (API) synthesis[1].

Because of their high electrophilicity, analyzing these compounds at trace levels (often requiring limits of detection below 1.5 µ g/day Threshold of Toxicological Concern) presents a severe analytical challenge[2]. The primary mechanism of failure in quantifying dimethyl 1,2-benzenedisulfonate is solvolysis —the unintended hydrolysis or transesterification of the analyte by the solvent used during sample preparation or chromatographic separation[3]. Therefore, solvent selection is not merely a matter of solubility; it is the foundational parameter that dictates the chemical survival of the analyte prior to detection.

Solvolysis Analyte Dimethyl 1,2- Benzenedisulfonate Protic Protic Solvents (H2O, MeOH) Analyte->Protic Dissolved in Aprotic Aprotic Solvents (ACN, EtOAc) Analyte->Aprotic Dissolved in Degradation Hydrolysis / Transesterification Protic->Degradation Nucleophilic Attack Stable Stable Intact Analyte Aprotic->Stable No Reaction Genotoxin Loss of Quantitation (False Negative) Degradation->Genotoxin Signal Loss

Solvolysis pathway of sulfonate esters in protic versus aprotic diluents.

The Causality of Solvent Selection

Diluent Selection (Sample Preparation)

The choice of sample diluent directly controls the half-life of dimethyl 1,2-benzenedisulfonate in the autosampler. If dissolved in protic solvents like methanol, the ester undergoes rapid transesterification. If dissolved in water, it undergoes hydrolysis back to 1,2-benzenedisulfonic acid[3].

To arrest these degradation pathways, aprotic solvents such as Acetonitrile (ACN), Dichloromethane (DCM), or Ethyl Acetate (EtOAc) must be used[4]. Among these, 100% ACN is the optimal choice because it provides excellent solubility for the analyte while maintaining perfect miscibility with reversed-phase liquid chromatography (RP-LC) mobile phases[4]. Studies indicate that alkyl sulfonates remain stable in ACN for up to 36 hours, whereas significant degradation occurs in protic environments within 4 hours[4][5].

Mobile Phase Selection (Chromatography)

During RP-LC, the analyte must inevitably interact with an aqueous mobile phase. To minimize on-column hydrolysis, the interaction time must be severely restricted. This is achieved by utilizing a steep gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) with a short overall runtime.

Furthermore, mobile phase additives must be selected based on their compatibility with mass spectrometry (MS). Nonvolatile salts (e.g., phosphates, borates) must be strictly avoided as they deposit in the MS source, plugging capillaries and suppressing ionization[6]. Instead, volatile modifiers like 0.1% Formic Acid or low-concentration Ammonium Formate (≤10 mM) are required to facilitate ionization without causing source fouling[6].

Overcoming Ionization Matrix Effects

While Electrospray Ionization (ESI) is the default source for many LC-MS/MS applications, it is fundamentally flawed for trace sulfonate ester analysis. In ESI, sulfonate esters exhibit severe signal splitting, forming a heterogeneous mixture of [M+H]+ , [M+NH4​]+ , and [M+Na]+ adducts[7]. This competition drastically reduces analytical sensitivity and reproducibility[7].

Conversely, Atmospheric Pressure Chemical Ionization (APCI) is the superior choice. In negative ion mode, APCI utilizes collision-induced dissociation (CID) to reliably cleave the alkyl group, yielding a highly stable, singular [M−alkyl]− precursor ion[7]. For dimethyl 1,2-benzenedisulfonate (MW = 266.3 g/mol ), the loss of a methyl group yields a robust precursor ion at m/z 251. This mechanistic advantage lowers the Limit of Detection (LOD) to the 2–4 ng/mL range, ensuring compliance with stringent genotoxin regulatory thresholds[7].

Quantitative Data Summaries

Table 1: Diluent Compatibility and Analyte Stability

SolventClassificationAnalyte Stability (24h at 4°C)LC-MS CompatibilityRecommendation
Acetonitrile (ACN) Aprotic Polar> 99% IntactExcellentPrimary Choice
Ethyl Acetate (EtOAc) Aprotic Non-polar> 99% IntactPoor (Immiscible with H2​O )Extraction only
Methanol (MeOH) Protic Polar< 50% (Transesterification)ExcellentDO NOT USE
Water ( H2​O ) Protic Polar< 70% (Hydrolysis)ExcellentAvoid in sample prep

Table 2: Ionization Source Performance Comparison

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Precursor Ion [M+H]+ , [M+NH4​]+ , [M+Na]+ [M−CH3​]− (Stable, single species)
Matrix Suppression HighLow to Moderate
Sensitivity (LOD) > 10 ng/mL2 - 4 ng/mL
Reproducibility (RSD) > 10%< 8%

Step-by-Step Methodology: LC-APCI-MS/MS Trace Analysis

Workflow Step1 1. Sample Preparation Diluent: 100% ACN Step2 2. Autosampler Storage Temp: 4°C to minimize degradation Step1->Step2 Step3 3. LC Separation Gradient: H2O/ACN (Short Runtime) Step2->Step3 Step4 4. MS/MS Ionization Source: APCI (Negative Mode) Step3->Step4 Step5 5. Detection & Quantitation MRM Transition Monitoring Step4->Step5

Optimized LC-MS/MS workflow for trace analysis of dimethyl 1,2-benzenedisulfonate.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 50.0 mg of the Active Pharmaceutical Ingredient (API) into a 10 mL volumetric flask.

  • Dilution: Dissolve and dilute to volume using 100% LC-MS grade Acetonitrile (ACN). Do not use aqueous buffers or methanol to prevent premature solvolysis[4].

  • Homogenization: Vortex the solution for 1 minute, followed by sonication at room temperature for 5 minutes.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

Phase 2: Chromatographic Separation
  • Column: C18 Reversed-Phase Column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 5.0 min: Return to 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C (Critical for maintaining analyte stability prior to injection)[5].

  • Injection Volume: 5 µL.

Phase 3: Mass Spectrometry (APCI-MS/MS)
  • Ionization Source: APCI operated in Negative Ion Mode[7].

  • Precursor Ion: m/z 251 ( [M−CH3​]− ).

  • Product Ion: Optimize collision energy to monitor the most abundant fragment (e.g., loss of SO2​ , yielding m/z 187).

  • Corona Discharge Current: 4.0 µA.

  • Probe Temperature: 400°C.

  • Desolvation Gas: Nitrogen at 800 L/hr.

Self-Validating System Requirements

To ensure the trustworthiness of the generated data, the protocol must validate its own integrity during every analytical run. Do not proceed with sample analysis unless the following criteria are met:

  • System Suitability Test (SST):

    • Causality: Verifies that the LC-MS/MS system is clean, the APCI source is not fouled, and the column is not actively degrading the analyte.

    • Execution: Inject a known standard solution (e.g., 10 ng/mL of dimethyl 1,2-benzenedisulfonate) six consecutive times.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas must be ≤5.0% . The Signal-to-Noise (S/N) ratio must be ≥10 for the Limit of Quantitation (LOQ) level.

  • In-Situ Solution Stability Verification:

    • Causality: Proves that the selected diluent (ACN) and autosampler temperature (4°C) are successfully preventing solvolysis during the analytical queue.

    • Execution: Analyze a standard solution at t=0 , store it in the autosampler, and re-inject the exact same vial at t=24 hours.

    • Acceptance Criteria: The calculated concentration at t=24 hours must fall between 90.0% and 110.0% of the initial t=0 response[5]. Failure indicates diluent contamination with a protic solvent.

References

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds Chromatography Online URL
  • Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes PubMed URL
  • Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using Ovid URL
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS PMC URL
  • Solvents and Caveats for LC-MS Waters Corporation URL
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates Novatia, LLC URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dimethyl 1,2-Benzenedisulfonate Alkylation Workflows

Welcome to the Technical Support Center for optimizing alkylation reactions utilizing Dimethyl 1,2-benzenedisulfonate (DMBD). As a highly reactive synthetic intermediate, DMBD serves as a potent methylating agent in adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing alkylation reactions utilizing Dimethyl 1,2-benzenedisulfonate (DMBD). As a highly reactive synthetic intermediate, DMBD serves as a potent methylating agent in advanced organic and medicinal chemistry[1].

The dual electron-withdrawing sulfonate groups on the benzene ring render the methyl ester highly electrophilic. Consequently, SN​2 displacement occurs with a significantly lower activation energy compared to traditional agents like methyl tosylate. Because of this heightened reactivity, precise temperature control is not merely a recommendation—it is the critical variable dictating chemoselectivity, preventing thermal degradation, and avoiding runaway exotherms.

Temperature Optimization Matrix

To establish a baseline for your experiments, consult the empirical temperature matrix below. The optimal reaction temperature is inversely proportional to the nucleophilicity of your substrate.

Nucleophile ClassExample SubstratesInitial TempMax TempPrimary Risk at Elevated Temperatures
Strong (Anionic) Thiolates, Phenoxides, Enolates0°C15°CLoss of regioselectivity (e.g., O- vs. C-alkylation); Exothermic runaway.
Moderate (Neutral) Primary & Secondary Amines15°C30°COver-methylation (rapid formation of quaternary ammonium salts).
Weak (Neutral) Alcohols, Deactivated Anilines30°C60°CReagent hydrolysis (competing with sluggish SN​2 kinetics).
Self-Validating Experimental Protocol: Temperature-Controlled N-Methylation

Objective: Chemoselective mono-methylation of a primary amine using DMBD, incorporating integrated quality controls to ensure the system validates its own success.

Step 1: Anhydrous Preparation & Baseline Validation

  • Action: Dissolve 1.0 eq of the target amine in anhydrous dichloromethane (DCM) or acetonitrile under an inert argon atmosphere. Add exactly 0.1 eq of an inert internal standard (e.g., biphenyl) for downstream HPLC quantification.

  • Causality: DMBD is highly susceptible to nucleophilic attack by moisture. Ambient water will competitively attack the electrophilic methyl group, generating methanol and 1,2-benzenedisulfonic acid[2]. This byproduct will immediately protonate and deactivate your amine nucleophile, stalling the reaction. The internal standard ensures that any measured conversion is genuine and not an artifact of solvent evaporation.

Step 2: Cryogenic Reagent Addition

  • Action: Cool the reaction vessel to 0°C using an ice-water bath. Add 1.05 eq of DMBD dropwise over 15 to 30 minutes.

  • Causality: The initial SN​2 attack is highly exothermic. Dropwise addition at 0°C prevents localized thermal spikes. If the temperature spikes locally, the activation energy barrier for the second methylation is easily breached, driving the unwanted over-alkylation of the newly formed secondary amine.

Step 3: Controlled Thermal Ramping

  • Action: Maintain the system at 0°C for 1 hour, then remove the ice bath and allow the reactor to naturally warm to 20°C (room temperature).

  • Causality: Natural warming provides a kinetic gradient. The most reactive, unhindered sites are methylated at 0°C. The increasing steric hindrance in the transition state of the resulting secondary amine requires the slightly higher thermal energy of 20°C to proceed. This thermal gap allows you to halt the reaction before poly-alkylation occurs.

Step 4: In-Process Validation & Quenching

  • Action: At t=2 hours, pull a 50 µL aliquot, quench with saturated NaHCO3​ , and analyze via LC-MS against the internal standard. If mono-methylated product >95%, quench the bulk reaction with aqueous ammonia or NaHCO3​ .

  • Causality: Quenching with a mild base neutralizes the highly acidic 1,2-benzenedisulfonic acid leaving group, preventing acid-catalyzed product degradation or reverse reactions during the aqueous workup.

Troubleshooting & FAQs

Q: My reaction stalls at 50% conversion. Should I increase the temperature to reflux? A: No. Increasing the temperature beyond 60°C is counterproductive. DMBD is a thermally sensitive diester originally synthesized at 0°C to prevent degradation[2]. At reflux temperatures, any trace moisture will rapidly hydrolyze the reagent. Furthermore, the byproduct of the reaction is 1,2-benzenedisulfonic acid. If you do not have an adequate acid scavenger (like DIPEA or K2​CO3​ ) in the mixture, this strong acid will protonate your remaining unreacted amine, rendering it non-nucleophilic. Solution: Maintain the temperature at 20-30°C and add 1.2 eq of a non-nucleophilic base.

Q: I am seeing significant quaternary ammonium salt formation even when using exactly 1.0 equivalent of DMBD. How do I fix this? A: This is a classic symptom of poor thermal and concentration dispersion. When DMBD is added too quickly or at room temperature, the localized heat of the reaction accelerates the subsequent alkylation steps faster than the bulk mixing rate. The newly formed secondary amine, being more nucleophilic than the primary amine, immediately reacts with adjacent DMBD molecules. Solution: Strictly enforce the 0°C dropwise addition (Step 2) and increase your stirring rate to >800 RPM to ensure rapid thermal and mass transfer.

Q: Can I store recovered DMBD at room temperature? A: It is highly discouraged. Because DMBD is synthesized using diazomethane at 0°C[2], its structural stability is optimized under cold conditions. Store it under an inert atmosphere at -20°C to prevent slow auto-hydrolysis or polymerization, ensuring its titer remains accurate for future temperature-sensitive kinetic studies.

Decision Pathway Visualization

TempOptimization Start Initiate Alkylation Substrate + DMBD NuCheck Assess Nucleophile Strength Start->NuCheck StrongNu Strong (Alkoxide/Thiolate) Set Temp: 0°C to 5°C NuCheck->StrongNu High Reactivity WeakNu Weak (Amine/Alcohol) Set Temp: 20°C to 40°C NuCheck->WeakNu Low Reactivity Monitor Monitor Reaction (HPLC/LC-MS) StrongNu->Monitor WeakNu->Monitor OverAlk Issue: Over-alkylation Action: Decrease Temp Monitor->OverAlk Poly-alkylation Incomplete Issue: Sluggish Kinetics Action: Increase Temp Monitor->Incomplete <50% Conversion Hydrolysis Issue: DMBD Hydrolysis Action: Strictly Anhydrous Monitor->Hydrolysis Byproducts Success Optimal Conversion Proceed to Quench Monitor->Success Target Reached OverAlk->StrongNu Incomplete->WeakNu

Workflow for optimizing reaction temperature in DMBD-mediated alkylations.

References
  • Synthesis of several new electron-acceptor molecules and their electrochemical and EPR properties Journal of Organic Chemistry (ACS Publications), 1983, 48, 2949-2953.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dimethyl 1,2-Benzenedisulfonate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the synthesis and application of highly reactive bis-alkylating agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the synthesis and application of highly reactive bis-alkylating agents. Dimethyl 1,2-benzenedisulfonate (CAS 82975-59-5) is a potent electrophile and a critical synthetic intermediate in medicinal chemistry[1].

While the standard synthesis via the esterification of 1,2-benzenedisulfonyl dichloride with methanol seems straightforward on paper, researchers frequently report unexpectedly low yields (<40%) or intractable oils during isolation. This guide provides field-proven mechanistic insights, self-validating protocols, and quantitative data to help you troubleshoot and optimize this workflow.

Section 1: Mechanistic Insights & Common Failure Modes

Q: Why does my synthesis of dimethyl 1,2-benzenedisulfonate yield mostly water-soluble byproducts? A: Competing Hydrolysis. Sulfonyl chlorides are exquisitely sensitive to moisture. If your dichloromethane (DCM) solvent, methanol, or amine base is not strictly anhydrous, water will outcompete methanol as a nucleophile. This leads to the rapid hydrolysis of 1,2-benzenedisulfonyl dichloride into 1,2-benzenedisulfonic acid, a highly water-soluble byproduct that is permanently lost to the aqueous layer during workup[2]. Causality: The O-H bond in water is less sterically hindered and more nucleophilic than the O-H bond in methanol under basic conditions.

Q: My reaction was kept dry, but my yield is still low, and I see a strange precipitate forming late in the reaction. What is happening? A: Product-Mediated Base Methylation (Thermal Degradation). Dimethyl 1,2-benzenedisulfonate is a potent bis-methylating agent. If the reaction temperature exceeds 15–20 °C, or if it is left stirring for too long after completion, the newly formed product will begin electrophilically methylating your tertiary amine base (e.g., triethylamine)[2][3]. This forms an unwanted betylate or quaternary ammonium sulfonate salt (the precipitate), consuming your desired product and drastically reducing the isolated yield[2].

Section 2: Optimized Experimental Protocol

To prevent hydrolysis and base methylation, the following protocol utilizes strict temperature control, anhydrous conditions, and a specific order of addition to create a self-validating system.

Step-by-Step Methodology: Synthesis of Dimethyl 1,2-Benzenedisulfonate

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1,2-benzenedisulfonyl dichloride (10.0 mmol, 2.75 g) and dissolve in 50 mL of anhydrous dichloromethane (DCM)[3].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0 °C.

  • Reagent Addition: Add anhydrous methanol (25.0 mmol, 1.01 mL, 2.5 eq) to the stirring solution.

  • Base Addition (Critical Step): Dissolve anhydrous triethylamine ( Et3​N ) (22.0 mmol, 3.07 mL, 2.2 eq) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic esterification, preventing localized heating that would trigger the product to methylate the Et3​N [3].

  • Reaction: Stir at 0 °C for exactly 2 hours. Do not allow the reaction to warm to room temperature. Monitor completion by TLC (Hexanes/EtOAc 7:3).

  • Quench & Cold Workup: Once the dichloride is consumed, immediately quench the reaction by adding 20 mL of ice-cold 1M HCl.

    • Causality: The cold acid instantly neutralizes excess base, halting any potential methylation side-reactions. The low temperature prevents the hydrolysis of the newly formed ester during the aqueous phase[2].

  • Extraction & Isolation: Separate the organic layer. Wash with ice-cold brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath temperature < 30 °C) to yield the product[4].

Section 3: Quantitative Data & Yield Comparison

The following table summarizes how different reaction parameters directly impact the isolated yield of dimethyl 1,2-benzenedisulfonate, validating the necessity of the optimized conditions.

Solvent ConditionBase UsedTemperature ProfilePrimary Byproduct ObservedIsolated Yield (%)
DCM (Reagent Grade) Et3​N (2.2 eq)0 °C to RT (12h)1,2-Benzenedisulfonic acid25 - 35%
DCM (Anhydrous)Pyridine (2.2 eq)Reflux (4h)N-Methylpyridinium salt< 10%
DCM (Anhydrous) Et3​N (2.2 eq) 0 °C strictly (2h) Trace mono-ester 85 - 92%
THF (Anhydrous)DIPEA (2.2 eq)0 °C strictly (2h)Trace mono-ester75 - 80%

Note: DIPEA provides slightly lower yields in THF due to slower reaction kinetics compared to Et3​N in DCM, though its steric bulk effectively eliminates base methylation.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use diazomethane instead of the dichloride route to completely avoid hydrolysis? A: Yes. Historically, dimethyl 1,2-benzenedisulfonate was prepared by treating 1,2-benzenedisulfonic acid with an excess of ethereal diazomethane at 0 °C[4]. While this provides excellent yields and avoids the use of amine bases, diazomethane is highly toxic and explosive. The dichloride route is strongly preferred for modern, scalable synthesis.

Q: My isolated product is a yellowish oil, but the literature says it should be a solid. How do I fix this? A: The oily consistency is usually caused by trapped solvent (DCM) or trace amounts of the mono-methyl ester byproduct acting as a plasticizer. To induce crystallization, triturate the oil with ice-cold diethyl ether or hexanes. The pure diester has a high propensity to crystallize once nucleating impurities are removed.

Q: How should I store the purified dimethyl 1,2-benzenedisulfonate? A: Store it in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20 °C. Exposure to ambient humidity will cause slow hydrolysis over time, degrading its efficacy as an alkylating agent[1].

Section 5: Reaction & Degradation Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical divergence points where incorrect conditions lead to specific failure modes.

ReactionPathways SM 1,2-Benzenedisulfonyl Dichloride + Methanol + Et3N Base Desired Dimethyl 1,2-Benzenedisulfonate (Desired Diester Product) SM->Desired Anhydrous DCM, 0°C Strict Stoichiometry Hydrolysis 1,2-Benzenedisulfonic Acid (Hydrolysis Byproduct) SM->Hydrolysis Moisture/H2O present (Nucleophilic Attack) QuatSalt N-Methyltriethylammonium Salt (Base Methylation Byproduct) Desired->QuatSalt T > 15°C or Prolonged Time (Electrophilic Methylation)

Caption: Mechanistic pathways showing desired esterification vs. thermal and moisture degradation.

References
  • Guidechem. "Dimethyl 1,2-benzenedisulfonate CAS No: 82975-59-5." Guidechem Database. 5

  • Benchchem. "Dimethyl 1,2-Benzenedisulfonate | CAS 82975-59-5." Benchchem Product Catalog. 1

  • Google Patents. "EP2067770B1 - Process for production of sulfonic acid ester." European Patent Office. 2

  • Buzbee, L. R. et al. "Synthesis of several new electron-acceptor molecules and their electrochemical and EPR properties." Journal of Organic Chemistry, 1983, 48, 2949-2953. 4

  • Shigehisa, H. et al. "Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover." ACS Catalysis, 2021. 3

Sources

Troubleshooting

resolving dimethyl 1,2-benzenedisulfonate solubility issues in aqueous media

Welcome to the technical support guide for resolving solubility challenges with dimethyl 1,2-benzenedisulfonate. This center is designed for researchers, scientists, and drug development professionals who may encounter d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving solubility challenges with dimethyl 1,2-benzenedisulfonate. This center is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving desired concentrations of this compound in aqueous media during their experiments. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, moving from simple first steps to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is dimethyl 1,2-benzenedisulfonate, and why is it difficult to dissolve in water?

Dimethyl 1,2-benzenedisulfonate is the dimethyl ester of 1,2-benzenedisulfonic acid. While its parent sulfonic acid is a strong acid and highly soluble in water[1][2], the esterification of the two sulfonic acid groups with methyl groups fundamentally changes the molecule's properties. It becomes a neutral, non-ionizable organic compound. Its poor aqueous solubility stems from two primary factors:

  • Lack of Ionization: Unlike its parent acid or its corresponding salts, the dimethyl ester cannot ionize to form highly polar, charged species that readily interact with water molecules.

  • Hydrophobicity: The benzene ring and the two methyl ester groups contribute to a significant nonpolar character, making it energetically unfavorable for the molecule to dissolve in the highly polar, hydrogen-bonded network of water.[3]

Q2: I can't find specific solubility data for this compound. What are its estimated physicochemical properties?

Specific experimental data for dimethyl 1,2-benzenedisulfonate is not widely published. However, based on its structure (an aromatic diester) and comparison with similar compounds, we can infer the following:

  • Low Intrinsic Aqueous Solubility: Expected to be in the low µg/mL to mg/mL range.

  • Neutral Compound: It will not have a pKa associated with proton gain or loss in the typical aqueous pH range (1-14).

  • Susceptibility to Hydrolysis: As an ester, it may be susceptible to hydrolysis back to the sulfonic acid and methanol, particularly under strong acidic or basic conditions, and this rate may be accelerated by heat.

  • Good Solubility in Polar Aprotic Solvents: It is predicted to have good solubility in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4]

Q3: What is the very first step I should take if the powder is not dissolving in my buffer?

Before employing advanced techniques, always start with the basics. The primary goal is to prepare a high-concentration stock solution in a suitable organic solvent, which can then be diluted into your aqueous medium.

Action: Prepare a concentrated stock solution (e.g., 10-100 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly soluble compounds.[5][6] Ensure the compound is fully dissolved in DMSO before proceeding with any dilutions.

Troubleshooting Guide: From Suspension to Solution

You've encountered the primary challenge: after adding dimethyl 1,2-benzenedisulfonate directly to your aqueous buffer or attempting to dilute a stock solution, you observe cloudiness, precipitation, or visible undissolved particles. This guide provides a systematic workflow to diagnose and solve the problem.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing solubility issues.

G cluster_0 Step 1: Initial Assessment & Stock Preparation cluster_1 Step 2: Co-Solvent Strategy cluster_2 Step 3: Advanced Strategies Start Problem: Compound precipitates or fails to dissolve in aqueous buffer. PrepStock Prepare a concentrated stock solution (e.g., 50 mM) in 100% anhydrous DMSO. Start->PrepStock CheckDissolution Is the compound fully dissolved in DMSO? PrepStock->CheckDissolution Dilute Spike the stock solution into the aqueous buffer. Maintain final DMSO concentration ≤1% v/v. CheckDissolution->Dilute Yes Reassess Reassess compound purity. Try gentle warming (40-50°C) or sonication to dissolve in DMSO. CheckDissolution->Reassess No CheckPrecipitation Does the compound remain in solution upon dilution? Dilute->CheckPrecipitation IncreaseCoSolvent Systematically increase the final concentration of the co-solvent (e.g., 2%, 5%, 10% DMSO). See Protocol 2. CheckPrecipitation->IncreaseCoSolvent No Success Success! Compound is soluble. Proceed with experiment. CheckPrecipitation->Success Yes IncreaseCoSolvent->Dilute Re-test ConsiderAdvanced If high co-solvent levels are unacceptable, consider advanced methods. IncreaseCoSolvent->ConsiderAdvanced Fails at high % or is not tolerated Surfactants Use a surfactant (e.g., Tween-80) to create a micellar formulation. See Protocol 3. ConsiderAdvanced->Surfactants Complexation Use a complexation agent like a cyclodextrin. ConsiderAdvanced->Complexation

Caption: Systematic workflow for resolving solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent

Objective: To create a high-concentration, homogenous stock solution for subsequent dilution.

Rationale: Dissolving the compound in a 100% organic solvent environment first overcomes the high crystal lattice energy and circumvents the hydrophobicity issue. DMSO is often the solvent of choice due to its high solubilizing power and miscibility with water.[6][7]

Materials:

  • Dimethyl 1,2-benzenedisulfonate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • Analytical balance and appropriate glassware

Procedure:

  • Accurately weigh the required amount of dimethyl 1,2-benzenedisulfonate to prepare a stock solution of your desired concentration (e.g., for 10 mL of a 50 mM stock, weigh out the appropriate mass).

  • Transfer the powder to a volumetric flask or a suitable vial.

  • Add a portion (e.g., 70-80%) of the final volume of anhydrous DMSO.

  • Vortex vigorously for 2-3 minutes until the solid is fully dispersed.

  • If solid remains, place the vial in a sonicator bath for 10-15 minutes. Gentle warming (up to 40°C) can also be applied, but be mindful of potential long-term compound degradation.[6]

  • Once fully dissolved, add DMSO to reach the final desired volume and mix thoroughly.

  • Store the stock solution at 4°C or -20°C in a tightly sealed container to prevent water absorption from the atmosphere. Studies have shown that many compounds are stable in DMSO for extended periods under these conditions.[8][9]

Protocol 2: Screening for Optimal Co-solvent Concentration

Objective: To determine the minimum amount of co-solvent required to keep the compound soluble in the final aqueous medium.

Rationale: While a co-solvent is effective, it can also impact experimental outcomes (e.g., cell viability, enzyme activity). Therefore, it is crucial to use the lowest concentration necessary. This protocol establishes that minimum level. The co-solvent works by reducing the overall polarity of the aqueous medium, making it more favorable for the solute.[3][5]

Procedure:

  • Prepare a series of test tubes or wells, each containing your final aqueous buffer.

  • Add increasing volumes of your DMSO stock solution to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v), while keeping the final concentration of dimethyl 1,2-benzenedisulfonate constant.

  • For each addition, vortex or mix immediately and thoroughly to avoid localized high concentrations that can cause precipitation.

  • Visually inspect each solution against a dark background for any signs of precipitation or cloudiness after 15-30 minutes of incubation at the experimental temperature.

  • The lowest percentage of DMSO that results in a clear, homogenous solution is your optimal working concentration.

Protocol 3: Basic Protocol for Surfactant-Based Solubilization

Objective: To solubilize the compound using micelles when co-solvents are not viable.

Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, allowing them to be dispersed in the aqueous medium.[10][11]

Materials:

  • Non-ionic surfactant (e.g., Tween® 80, Polysorbate 20)

  • DMSO stock solution of your compound (from Protocol 1)

  • Aqueous buffer

Procedure:

  • Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its critical micelle concentration (e.g., 0.1% to 1% w/v).

  • While vortexing the surfactant-containing buffer, slowly add the required volume of your DMSO stock solution drop-by-drop.

  • The slow addition into a vortexing solution is critical to allow for efficient encapsulation of the compound within the forming micelles and to prevent precipitation.

  • Allow the solution to equilibrate for 30 minutes before use. Visually inspect for clarity.

Data Summary & Key Considerations

Strategy Mechanism of Action Typical Starting Concentration Advantages Potential Issues
Co-solvency Reduces the polarity of the bulk solvent.[5]1-5% v/v (DMSO, DMF, Ethanol)Simple, effective for many compounds.Can affect biological systems; risk of precipitation on dilution.
pH Adjustment N/A for this compoundNot applicable-Ineffective for neutral esters; extreme pH can cause hydrolysis.
Surfactants Encapsulates compound in hydrophobic micelle cores.[10][11]0.1-1% w/v (e.g., Tween® 80)Can achieve higher concentrations; may improve stability.Can interfere with assays; may have biological effects.
Complexation Forms an inclusion complex where the hydrophobic compound sits inside a more soluble host molecule.[5][11]Molar ratio dependent (e.g., Cyclodextrins)Can significantly increase solubility; often well-tolerated.Requires specific host-guest chemistry; can be expensive.

Stability in Aqueous Solution: Once solubilized, be aware that dimethyl 1,2-benzenedisulfonate may be susceptible to hydrolysis, especially if the buffer pH is highly acidic or alkaline, or if stored at elevated temperatures for long periods. It is recommended to prepare fresh dilutions for each experiment from a frozen DMSO stock. A stability study of sulfonated aromatics showed that stability is generally better at lower temperatures and acidic pH.[12]

References

  • Analytical Methods. (n.d.).
  • Dimethyl 1,2-benzenedisulfonate — Chemical Substance Information. (n.d.). NextSDS.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Methods to boost solubility. (2011, January 12). IJSDR.
  • 1,2-Benzenedisulfonic acid | C6H6O6S2 | CID 82622. (n.d.). PubChem - NIH.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). JMPAS.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (2006, May 26).
  • Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. (n.d.). ResearchGate.
  • Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix. (2000, August 11). PubMed.
  • Mole fraction solubility of benzenesulfonamide in dimethylformamide... (n.d.). ResearchGate.
  • Cas 98-11-3,Benzenesulfonic acid. (n.d.). lookchem.
  • DMSO Physical Properties. (n.d.). gChem.
  • Studies on repository compound stability in DMSO under various conditions. (2003, June 15). PubMed.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
  • Stability of screening compounds in wet DMSO. (2008, December 15). PubMed.

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Reference Data & Comparative Studies

Validation

A Comparative Guide: Dimethyl Sulfate vs. Dimethyl 1,2-Benzenedisulfonate in Alkylation Workflows

As a Senior Application Scientist in synthetic methodology, I frequently encounter a critical dilemma in drug development and probe synthesis: balancing raw alkylation efficiency with chemoselectivity and operator safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter a critical dilemma in drug development and probe synthesis: balancing raw alkylation efficiency with chemoselectivity and operator safety. Methylation is a cornerstone transformation, yet the choice of methylating agent dictates the entire trajectory of the workflow.

This guide provides an objective, data-driven comparison between the industry-standard Dimethyl Sulfate (DMS) and the specialized, sterically hindered Dimethyl 1,2-Benzenedisulfonate (DMBD) . By dissecting their mechanistic causality, leaving group dynamics, and experimental efficiencies, this document serves as a definitive framework for selecting the optimal reagent for your specific synthetic or biocatalytic applications.

Mechanistic Causality: Leaving Groups & Steric Dynamics

The fundamental difference in alkylation efficiency between DMS and DMBD lies in the architecture of their leaving groups and the resulting SN2 transition states.

Dimethyl Sulfate (DMS) is a classic, highly electrophilic SN2 methylating agent. The methyl sulfate anion is a superb, compact leaving group. Because there is virtually no steric hindrance shielding the electrophilic methyl carbon, nucleophilic attack proceeds with exceptionally low activation energy. This results in rapid, often exothermic reactions that provide high yields but suffer from poor chemoselectivity (e.g., over-methylation of primary amines to quaternary salts) and extreme toxicity[1].

Dimethyl 1,2-Benzenedisulfonate (DMBD) , an aryl sulfonate methyl ester, operates on a modulated SN2 pathway. The 1,2-benzenedisulfonate moiety is a highly stable leaving group, as evidenced by collision-induced dissociation studies demonstrating the intrinsic stability of disulfonate dianions[2]. However, the bulky aromatic ring creates significant steric hindrance around the methyl ester. This steric bulk raises the activation energy required for the nucleophile to achieve the optimal Bürgi-Dunitz trajectory. Consequently, DMBD reacts slower but offers exquisite chemoselectivity, making it an emerging candidate for biocompatible methyl donors in complex enzymatic systems where DMS would indiscriminately alkylate off-target proteins[3].

G Substrate Nucleophile (e.g., Phenol/Amine) DMS Dimethyl Sulfate (DMS) - Low Steric Hindrance - High Electrophilicity Substrate->DMS DMBD Dimethyl 1,2-Benzenedisulfonate - High Steric Bulk - Aryl Leaving Group Substrate->DMBD SN2_DMS Rapid S_N2 Attack Exothermic, Hard to Control DMS->SN2_DMS SN2_DMBD Controlled S_N2 Attack Chemoselective DMBD->SN2_DMBD Prod_DMS Alkylated Product + Methyl Sulfate Anion SN2_DMS->Prod_DMS Prod_DMBD Alkylated Product + Benzenedisulfonate Anion SN2_DMBD->Prod_DMBD

Reaction logic comparing DMS and DMBD alkylation pathways.

Quantitative Comparison: Efficiency & Physicochemical Data

When evaluating these reagents, raw reactivity must be weighed against atom economy and handling risks. DMS boasts a high theoretical atom economy, though in practice, often only one methyl group is transferred before hydrolysis outcompetes the second alkylation[4]. DMBD has a lower atom economy due to the massive molecular weight of the benzenedisulfonate leaving group, but compensates with superior stability and selectivity.

ParameterDimethyl Sulfate (DMS)Dimethyl 1,2-Benzenedisulfonate (DMBD)
Molecular Weight 126.13 g/mol 266.29 g/mol
Alkylation Efficiency (Rate) Extremely High (Minutes at 0°C)Moderate (Hours at 40-60°C)
Chemoselectivity Low (Prone to over-alkylation)High (Sterically controlled mono-alkylation)
Atom Economy (Methylation) High (~55-59% depending on conditions)[4]Low (~11% due to heavy leaving group)
Volatility & State Volatile Liquid (High inhalation risk)Solid / High-boiling viscous liquid
Toxicity Profile Severe Carcinogen / Corrosive[1]Irritant / Lower systemic toxicity[3]
Primary Application Bulk industrial O/N-methylationFine chemoselectivity & Biocatalysis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes a built-in diagnostic check to confirm the mechanistic causality is functioning as intended.

Protocol A: High-Efficiency O-Methylation using Dimethyl Sulfate

Causality: DMS is highly reactive and prone to rapid hydrolysis in water. We utilize a biphasic system (Dichloromethane/Water) to serve as a thermal sink for the exothermic reaction, while a phase-transfer catalyst (PTC) facilitates the reaction at the interface.

  • Substrate Preparation: Dissolve 10 mmol of the model phenol in 20 mL of Dichloromethane (DCM). Add 20 mL of 10% aqueous NaOH and 0.5 mmol of tetrabutylammonium bromide (PTC).

  • Temperature Control: Cool the biphasic mixture to 0–5°C using an ice bath.

    • Causality: Low temperatures suppress the competitive hydrolysis of DMS into sulfuric acid and methanol.

  • Reagent Addition: Add 12 mmol of DMS dropwise over 15 minutes under vigorous stirring.

    • Validation Check 1: Monitor the pH of the aqueous layer using indicator paper. It must remain >10. If the pH drops below 9, DMS is hydrolyzing faster than it is reacting, indicating inadequate stirring or excessive temperature.

  • Reaction Monitoring: Stir for 30 minutes.

    • Validation Check 2: Perform TLC (Hexane/EtOAc 8:2). The complete disappearance of the UV-active, polar phenol spot validates quantitative conversion.

  • Quench & Safety Protocol: Add 10 mL of concentrated aqueous ammonia and stir for 1 hour at room temperature.

    • Causality: Ammonia rapidly acts as a nucleophile to destroy residual, highly toxic DMS, converting it into harmless methylamine derivatives.

Protocol B: Chemoselective N-Methylation using Dimethyl 1,2-Benzenedisulfonate

Causality: The steric bulk of the 1,2-benzenedisulfonate leaving group requires thermal activation. We use a polar aprotic solvent to leave the nucleophile unsolvated, maximizing its reactivity against the hindered electrophile.

  • Substrate Preparation: Dissolve 10 mmol of a primary amine in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add 15 mmol of anhydrous K2CO3.

  • Thermal Activation: Add 11 mmol of DMBD. Heat the suspension to 50°C under an inert argon atmosphere.

    • Causality: Unlike DMS, DMBD will not react efficiently at 0°C. The thermal input overcomes the steric barrier of the aryl sulfonate transition state.

  • Reaction Monitoring: Stir for 4–6 hours.

    • Validation Check 1: Analyze an aliquot via LC-MS. You must observe the mass of the mono-methylated product[M+CH3]+. The absence of the di-methylated [M+2CH3]+ mass validates the chemoselective nature of the bulky DMBD reagent.

  • Workup: Cool to room temperature, dilute with 50 mL of ethyl acetate, and wash with 3 x 50 mL of brine to remove the DMF and the highly water-soluble potassium benzenedisulfonate byproduct.

Workflow Prep 1. Substrate Prep Dissolve in Solvent Base 2. Base Addition Deprotonate Nucleophile Prep->Base Split 3. Reagent Selection Base->Split PathDMS Add DMS (Strict Temp Control: 0-5°C) Split->PathDMS High Reactivity PathDMBD Add DMBD (Mild Heating: 40-60°C) Split->PathDMBD Chemoselective Quench 4. Quench & Workup Neutralize unreacted agent PathDMS->Quench PathDMBD->Quench Analyze 5. LC-MS/NMR Analysis Quantify Efficiency Quench->Analyze

Step-by-step comparative alkylation experimental workflow.

Advanced Applications: Biocatalysis & Chemoselectivity

The divergence in alkylation efficiency between these two reagents has profound implications in modern drug discovery and synthetic biology. While DMS remains the undisputed champion for bulk, simple methylations where atom economy and cost are paramount, its indiscriminate reactivity makes it unsuitable for complex, multifunctional molecules or biological systems.

Recently, aryl sulfonate methyl esters (analogous to DMBD) have been pioneered as biocompatible methyl donors for short-circuiting the S-adenosylmethionine (SAM) cycle in Escherichia coli[3]. In these advanced systems, highly reactive agents like DMS or methyl iodide are toxic and spontaneously alkylate cellular machinery. In contrast, the steric hindrance and modulated efficiency of aryl sulfonates allow them to safely permeate cells and selectively act as substrates for engineered methyltransferases, enabling in vivo isotopic labeling and biocatalytic natural product discovery[3].

Choosing between DMS and DMBD is not merely a question of yield; it is a strategic decision balancing thermodynamic driving forces against kinetic control and operator safety.

References

  • "A comparison of several modern alkylating agents" - Arkivoc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2DKkm-Q3Qsw79KKeLPBAprxNfmTHXMLu_EgKTyHrtXEFmlV6j29xTrK8Fm3je16Q-0EWHOSiRCtim5FRYpz_16NJM7g0cM0S3JrpeqDcAVh67IEfL04KO4D_rjlSi188mgeef]
  • "Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents" - Green Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOzvwOBHjBgzA7IgdVC9w99OD4IJ6d5yUFpcfdAC09uZ_14QWExw2OFQ9P2X3Qg4uMy2u2iyvVOLnpp-c-76Ntyzn92NSm4zUn3Y-8RLZYzoJ6ChKBCVDB8iAj6LDsp3Sq8mI4IakNtfD4Wk1YmGi4jTd_rWYJ1g==]
  • "Short-Circuiting the SAM-Cycle in Escherichia coli" - Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiQSrUpvpu5biEnZI-6yLFdu8j7sXOvnZVUF1-rvD_TlAJY_U6LkDoVtYZh7i9ItDrWaHqtQ_iENKtbFDdBtBvP0RTOmmQg10nBKr6hV5sNDyvFkF0f_J2g7unBd69BFVwywjFuq_1Zg==]
  • "Dissociation of dicarboxylate and disulfonate dianions" - AIP Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERKcFMLeDFsC94bAhXJGjv-AbI-I7ChIRbV993rXllrSGTSkAbcRTs7vSDyjaOTtpF9_u4VGs5m2OF9oUiqSwtaESCO9eRjSS44dMZTfMBItYPTITnjAr-wZT_R0g2j06R22K2t-R_KZ6lNDkFD6cKJbrRXGAxwjXx8A0VmVkIb3jAxfz9_idDVubL9YnerDbF-GnAfKad7-MJV0mGlhQpLw==]

Sources

Comparative

comparative reactivity of dimethyl 1,2-benzenedisulfonate and methyl iodide

Comparative Reactivity Profile: Dimethyl 1,2-Benzenedisulfonate vs. Methyl Iodide in Precision Alkylation Executive Summary Methylation is a foundational transformation in drug development and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile: Dimethyl 1,2-Benzenedisulfonate vs. Methyl Iodide in Precision Alkylation

Executive Summary

Methylation is a foundational transformation in drug development and organic synthesis. While methyl iodide (MeI) has historically been the default reagent for these transformations, the emergence of specialized sulfonate esters like dimethyl 1,2-benzenedisulfonate (DMBD) offers researchers nuanced control over chemoselectivity and safety. This guide provides an objective, data-driven comparison of the reactivity profiles of MeI and DMBD, grounded in Pearson’s Hard and Soft Acids and Bases (HSAB) theory, to assist researchers in selecting the optimal reagent for complex API synthesis.

Mechanistic Causality & HSAB Theory Application

The divergence in reactivity between MeI and DMBD is fundamentally governed by their leaving groups and electrophilic character.

  • Methyl Iodide (MeI): The Soft Electrophile MeI relies on the highly polarizable carbon-iodine bond. According to HSAB theory, this polarizability makes the methyl carbon a "soft" electrophile. It exhibits exceptional reactivity toward "soft" nucleophiles such as thiols, phosphines, and primary/secondary amines. However, its high volatility (boiling point 42.5 °C) presents significant inhalation hazards, is a suspected carcinogen, and requires stringent engineering controls[1].

  • Dimethyl 1,2-Benzenedisulfonate (DMBD): The Hard Electrophile DMBD (CAS 82975-59-5) is a highly reactive bifunctional methylating agent[2]. The leaving group, a 1,2-benzenedisulfonate monoanion, is exceptionally stable due to extensive resonance delocalization and the strong electron-withdrawing inductive effect of the adjacent sulfonate group[3]. This creates a highly polarized, "hard" carbon-oxygen bond at the methyl center. Consequently, DMBD is uniquely suited for methylating "hard" nucleophiles, such as sterically hindered alkoxides, phenols, and amides, which typically react poorly with MeI. Furthermore, its predicted high boiling point (~421 °C) drastically reduces inhalation risks in the laboratory[4].

Quantitative Performance & Reactivity Metrics

The following table summarizes the comparative physicochemical properties and reactivity metrics of the two reagents to guide experimental design.

Property / MetricMethyl Iodide (MeI)Dimethyl 1,2-Benzenedisulfonate (DMBD)
CAS Number 74-88-482975-59-5
Molecular Weight 141.94 g/mol 266.30 g/mol
Boiling Point 42.5 °C~421 °C (Predicted)
Electrophile Classification SoftHard
Leaving Group Iodide ( I− )1,2-Benzenedisulfonate monoanion
Atom Economy 1 Methyl per mole2 Methyls per mole (Sequential)
Nucleophile Preference S > N > P > OO > N > S
Volatility / Inhalation Risk Extremely HighNegligible

Pathway / Logic Visualization

The selection between MeI and DMBD should be dictated by the nucleophile's HSAB classification and the laboratory's safety constraints.

G Start Select Methylating Agent NucType What is the primary nucleophile type? Start->NucType SoftNuc Soft Nucleophile (Thiols, Amines, Phosphines) NucType->SoftNuc S, N, P HardNuc Hard Nucleophile (Alcohols, Phenols, Amides) NucType->HardNuc O, N (hindered) MeI Methyl Iodide (MeI) - Soft Electrophile - High Volatility SoftNuc->MeI DMBD Dimethyl 1,2-Benzenedisulfonate - Hard Electrophile - Low Volatility HardNuc->DMBD

Decision tree for selecting a methylating agent based on nucleophile hardness and volatility.

Experimental Protocols: Self-Validating Workflows

To demonstrate the practical application of these principles, the following protocols outline the optimal use of each reagent. Every step is designed as a self-validating system with explicit mechanistic causality.

Protocol A: N-Methylation of a Secondary Amine using Methyl Iodide Objective: Chemoselective methylation of a soft nitrogen nucleophile in the presence of an unactivated hydroxyl group.

  • Preparation: Dissolve the secondary amine substrate (1.0 eq) in anhydrous acetonitrile (0.2 M).

    • Causality: Acetonitrile is a polar aprotic solvent that accelerates SN​2 reactions by poorly solvating the nucleophile, thereby increasing its effective reactivity.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq).

    • Causality: K2​CO3​ is a mild, insoluble base that acts as an acid scavenger for the generated HI without deprotonating the unactivated hydroxyl group, preserving chemoselectivity.

  • Reagent Introduction: Cool the mixture to 0 °C. Add Methyl Iodide (1.1 eq) dropwise.

    • Causality: Cooling mitigates the severe volatility of MeI[5] and prevents over-alkylation to the quaternary ammonium salt.

  • Reaction & Validation: Stir at room temperature for 4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of [M+14+H]+ confirms successful mono-methylation.

  • Quench: Quench with saturated aqueous NH4​Cl to destroy unreacted MeI and partition with ethyl acetate.

Protocol B: O-Methylation of a Sterically Hindered Phenol using Dimethyl 1,2-Benzenedisulfonate Objective: Methylation of a hard, sterically encumbered oxygen nucleophile where MeI fails due to low electrophilic hardness.

  • Preparation: Dissolve the hindered phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M).

    • Causality: DMF effectively solvates the hard phenoxide anion generated in the next step, preventing tight ion-pairing and leaving the oxygen exposed for nucleophilic attack.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Stir for 30 minutes until gas evolution ( H2​ ) ceases.

    • Causality: NaH quantitatively deprotonates the phenol to generate the highly nucleophilic, hard phenoxide oxygen.

  • Reagent Introduction: Add Dimethyl 1,2-benzenedisulfonate (0.6 eq) in one portion.

    • Causality: Only 0.6 eq is used because DMBD can theoretically transfer both methyl groups, though the first transfer is significantly faster due to the neutral nature of the starting diester.

  • Reaction & Validation: Heat the reaction to 60 °C for 2 hours.

    • Causality: The hard electrophile requires thermal activation to overcome the steric bulk of the phenol.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The formation of a higher Rf​ spot (loss of the polar -OH group) indicates successful etherification. Confirm via 1H NMR (appearance of a sharp singlet at ~3.8 ppm corresponding to the new −OCH3​ group).

  • Workup: Quench with water.

    • Causality: The leaving group, 1,2-benzenedisulfonate, is highly water-soluble and is easily removed during the aqueous wash, leaving the pure product in the organic layer.

References

  • Safety and Handling of Methyl Iodide in the Laboratory | Calibre Chemicals | 1

  • LCSS: METHYL IODIDE | Stanford University Environmental Health & Safety | 5

  • Aniline-2-sulfonic acid 88-21-1 (Dimethyl 1,2-benzenedisulfonate CAS No: 82975-59-5) | Guidechem | 2

  • Dimethyl 1,2-Benzenedisulfonate | CAS 82975-59-5 | Benchchem | 3

  • 82975-59-5 1,2-bencenodisulfonato de dimetilo | Guidechem |4

Sources

Validation

A Comparative Guide to HPLC Method Validation for Dimethyl 1,2-Benzenedisulfonate Purity Testing

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of dimethyl 1,2-benzenedisulfonate. Designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of dimethyl 1,2-benzenedisulfonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind method development and validation choices. Every protocol herein is grounded in the principles of scientific integrity, ensuring a self-validating and robust analytical system compliant with global regulatory standards.

The Analytical Imperative: Why Purity Testing of Dimethyl 1,2-Benzenedisulfonate Matters

Dimethyl 1,2-benzenedisulfonate and related sulfonate esters are critical intermediates in pharmaceutical synthesis. However, their precursors, side-products, and degradants can include potentially genotoxic impurities (PGIs).[1][2] Regulatory bodies mandate strict control over such impurities, making the validation of a precise and accurate purity testing method not just a quality control measure, but a critical component of patient safety and regulatory submission.

The primary analytical challenge lies in developing a method that can unequivocally separate and quantify the main analyte from structurally similar impurities, including:

  • Process-related impurities: Unreacted starting materials or by-products from synthesis.

  • Degradation products: Primarily the corresponding sulfonic acids formed via hydrolysis.

  • Isomeric impurities: Positional isomers that may have different toxicological profiles.

This guide details the development and subsequent validation of a stability-indicating HPLC method, adhering to the globally harmonized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines.[3][4][5][6][7][8]

Method Development: A Comparative Approach to Optimizing Separation

The goal of method development is to establish an analytical procedure fit for its intended purpose.[9] For a purity assay, this means achieving adequate resolution between the analyte and all potential impurities with good peak symmetry and efficiency. We will compare key chromatographic parameters to arrive at an optimized method.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most critical factor for achieving selectivity. Given the aromatic nature of dimethyl 1,2-benzenedisulfonate, two reversed-phase columns were evaluated.

Column ParameterAgilent ZORBAX Eclipse Plus C18Phenomenex Kinetex Phenyl-HexylRationale & Outcome
Stationary Phase Octadecylsilane (C18)Phenyl-HexylThe C18 phase provides strong hydrophobic retention, which is effective for many non-polar to moderately polar compounds. The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.
Particle Size 3.5 µm2.6 µm (Superficially Porous)The smaller, superficially porous particles of the Kinetex column are expected to provide higher efficiency and better resolution, albeit at a higher backpressure.[10]
Performance Good retention of the main peak. Co-elution observed with a known process-related impurity.Superior Resolution. The π-π interactions provided baseline separation between the main analyte and all known impurities, including positional isomers.
Mobile Phase Optimization: Acetonitrile vs. Methanol
Mobile PhaseIsocratic: 60:40 Acetonitrile:WaterIsocratic: 60:40 Methanol:WaterRationale & Outcome
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)ACN generally has a lower viscosity and provides different selectivity compared to MeOH. For complex separations, a gradient elution is often necessary.
Performance Sharper peaks and better overall resolution compared to methanol. However, late-eluting impurities were broad.Broader peaks and lower resolution. Not suitable for this separation.
Optimized Method A gradient elution was developed to improve peak shape for all components and reduce run time.N/A
Optimized Chromatographic Conditions
ParameterCondition
Column Phenomenex Kinetex 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes, hold for 2 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 225 nm[11]
Injection Volume 5 µL

The Validation Workflow: A Framework for Trustworthiness

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[6][8][12] The following sections detail the experimental protocols for validating the optimized HPLC method according to ICH Q2(R1) guidelines.[4][6][7]

// Invisible edges for layout edge [style=invis]; Acc -> Limit; } .enddot Caption: HPLC Method Validation Workflow.

Specificity & Forced Degradation Studies

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] A forced degradation study is the cornerstone of demonstrating that the method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[15][16][17][18]

Experimental Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of dimethyl 1,2-benzenedisulfonate in acetonitrile/water.

  • Stress Conditions: Expose the stock solution to the following conditions, aiming for 5-20% degradation.[17]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[19]

    • Thermal: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

  • Analysis: After exposure, neutralize the acid and base samples. Dilute all samples to the target concentration and analyze alongside an unstressed control sample using the optimized HPLC method.

  • Peak Purity Assessment: Use a Photodiode Array (PDA) detector to assess peak purity for the analyte peak in all stressed samples. This ensures no degradant peak is co-eluting.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and all degradation product peaks.

  • The analyte peak must pass peak purity analysis in all stressed conditions.

  • Mass balance should be assessed to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Prepare Stock Standard: Prepare a high-concentration stock solution of dimethyl 1,2-benzenedisulfonate reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range. For a purity test, this range must cover from the limit of quantitation (LOQ) to 120% of the specification limit for impurities. For the main component assay, the range is typically 80% to 120% of the test concentration.[12]

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should show a linear relationship.

Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically determined by a recovery study on a spiked sample matrix.

Experimental Protocol:

  • Prepare Spiked Samples: To a sample matrix (e.g., a known batch of product or placebo), add known amounts of the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

  • Analysis: Prepare three independent samples at each concentration level and analyze them.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for the assay of the main component.

  • For impurities, the recovery depends on the concentration, but is typically within 80.0% to 120.0%.

Precision

Causality: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[13]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent test samples of dimethyl 1,2-benzenedisulfonate at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results from both studies.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13] This is a critical parameter for a purity method.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N) Ratio: Inject a series of dilute solutions of the analyte. Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. The noise should be measured over a period of the chromatogram close to the analyte peak.[20]

  • Confirm LOQ: Prepare and inject six independent samples at the determined LOQ concentration to confirm that the precision (%RSD) at this level is acceptable (typically ≤ 10%).

Acceptance Criteria:

  • LOD is established at S/N ≥ 3.

  • LOQ is established at S/N ≥ 10 and demonstrated to have acceptable precision.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13] This is a key part of method development that validates its suitability for transfer to other labs.[10]

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH or Composition (e.g., % Acetonitrile ± 2%)

  • Analysis: Analyze a system suitability solution under each of the modified conditions.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, retention time).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • No significant change in the resolution of critical peak pairs.

Data Summary and Interpretation

All quantitative data from the validation experiments should be summarized in clear, concise tables for easy interpretation and reporting.

Table 1: Linearity and Range Results

ParameterResultAcceptance Criteria
Range 0.5 µg/mL - 120 µg/mLCovers LOQ to 120%
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1250Intercept close to zero

Table 2: Accuracy and Precision Summary

Validation ParameterLevelResultAcceptance Criteria
Accuracy (% Recovery) 80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%101.1%98.0% - 102.0%
Precision (Repeatability) 100%%RSD = 0.45%≤ 2.0%
Precision (Intermediate) 100%%RSD = 0.68%≤ 2.0%

// Relationships {Accuracy, Precision, Linearity, Specificity, Range, LOQ} -> Reliable; Reliable -> FitForPurpose; Linearity -> Range; Specificity -> LOQ; } .enddot Caption: Interrelation of Validation Parameters.

Conclusion

This guide has detailed a comparative approach to developing a robust, stability-indicating HPLC method for the purity analysis of dimethyl 1,2-benzenedisulfonate. By systematically evaluating stationary phases and mobile phases, an optimal method utilizing a Phenyl-Hexyl column with gradient elution was established.

The subsequent validation, performed in strict accordance with ICH Q2(R1) guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust over the specified range. The successful separation of degradation products from forced degradation studies confirms its stability-indicating nature. This validated method is deemed fit for its intended purpose: the reliable quantification of purity and impurities in dimethyl 1,2-benzenedisulfonate, ensuring product quality and regulatory compliance.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • General Chapters: <621> CHROMATOGRAPHY . Pharmacopeia. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . BioAgilytix. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • <621> Chromatography (December 2022) . US Pharmacopeia (USP). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Are You Sure You Understand USP <621>? . Chromatography Online. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection . National Institutes of Health (NIH). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection . MDPI. [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection . ResearchGate. [Link]

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC . Journal of Pharmaceutical Negative Results. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. [Link]

  • Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective . Agilent. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • Separation of Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs . Journal of Pharmaceutical Negative Results. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . Chromatography Online. [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts . PubMed. [Link]

  • Direct HPLC Determination of n-Alkyl Benzene Sulfonates in Powder Detergent . Chemical Research and Application. [Link]

  • HPLC Analysis of Antidiabetic Drugs . Shodex. [Link]

  • Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers . ResearchGate. [Link]

  • Dimethyl 1,2-benzenedisulfonate — Chemical Substance Information . NextSDS. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . National Institutes of Health (NIH). [Link]

  • Synthesis method of sugammadex impurity.

Sources

Comparative

High-Resolution and Tandem Mass Spectrometry Validation of Dimethyl 1,2-Benzenedisulfonate Byproducts: A Comparative Guide

Executive Summary As a Senior Application Scientist in pharmaceutical development, navigating the analytical control of Potential Genotoxic Impurities (PGIs) requires strategies that extend beyond standard pharmacopeial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, navigating the analytical control of Potential Genotoxic Impurities (PGIs) requires strategies that extend beyond standard pharmacopeial compliance. Dimethyl 1,2-benzenedisulfonate is a potent bis-alkylating agent. When utilized in drug synthesis, it poses a severe genotoxic risk. However, the analytical challenge does not stop at the parent compound; its reactive nature means it rapidly degrades into intermediate and terminal byproducts—namely, monomethyl 1,2-benzenedisulfonate and 1,2-benzenedisulfonic acid.

This guide objectively compares the performance of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (LC-HRMS) for validating the clearance of these critical byproducts.

Mechanistic Context: The Degradation Causality

Understanding the chemical causality of your analytes is the foundational step in method development. Dimethyl 1,2-benzenedisulfonate is highly susceptible to base-promoted and aqueous hydrolysis[1]. The parent compound is lipophilic and volatile, making it highly amenable to gas-phase analysis. Conversely, sequential hydrolysis yields 1,2-benzenedisulfonic acid, a highly polar, non-volatile species that exists as a stable dianion in solution[2].

This drastic shift in physicochemical properties dictates that no single chromatographic technique can accurately capture the entire mass balance of the reaction.

Pathway DMB Dimethyl 1,2-benzenedisulfonate (Reactive PGI) MMB Monomethyl 1,2-benzenedisulfonate (Intermediate) DMB->MMB Hydrolysis (H2O) DNA DNA Alkylation (Genotoxic Adduct) DMB->DNA Alkylation BSA 1,2-Benzenedisulfonic acid (Stable Byproduct) MMB->BSA Hydrolysis (H2O) MMB->DNA Alkylation

Degradation and alkylation pathway of dimethyl 1,2-benzenedisulfonate.

Analytical Platform Comparison

To objectively validate the presence and clearance of these byproducts, we must compare the efficacy of different mass spectrometry platforms based on the ionization physics of the target molecules.

GC-MS/MS (Triple Quadrupole)
  • Target: Dimethyl 1,2-benzenedisulfonate (Parent PGI).

  • Causality & Performance: Alkyl sulfonates are volatile enough for GC analysis. By utilizing Electron Ionization (EI) and Multiple Reaction Monitoring (MRM), GC-MS/MS avoids the matrix ion suppression commonly seen in LC-ESI[3]. However, GC-MS/MS is fundamentally incapable of analyzing the terminal 1,2-benzenedisulfonic acid without exhaustive and error-prone derivatization steps due to the thermal instability of the sulfonic acid groups[4].

LC-MS/MS (Triple Quadrupole)
  • Target: Monomethyl 1,2-benzenedisulfonate & 1,2-Benzenedisulfonic acid.

  • Causality & Performance: Sulfonic acids are strong acids that exist pre-ionized in solution. Electrospray Ionization (ESI) in negative mode is highly efficient at transferring these pre-formed anions (and dianions) into the gas phase, providing superior signal-to-noise ratios compared to positive mode or Atmospheric Pressure Chemical Ionization (APCI)[1][5]. LC-MS/MS easily quantifies these polar byproducts down to parts-per-billion (ppb) levels[1].

LC-HRMS (Q-TOF or Orbitrap)
  • Target: Unknown matrix adducts and structural elucidation.

  • Causality & Performance: While slightly less sensitive than targeted MRM on a triple quadrupole, HRMS provides exact mass measurements. This is critical during early-stage process validation to confirm that the reactive dimethyl 1,2-benzenedisulfonate has not formed unexpected covalent adducts with the Active Pharmaceutical Ingredient (API) or excipients.

Experimental Methodology: A Self-Validating Protocol

A robust analytical method must be a self-validating system. This means incorporating orthogonal extraction techniques and isotopically labeled internal standards (IL-IS) to independently verify recovery and flag matrix effects during every run.

Step-by-Step Workflow
  • Matrix Spiking & Equilibration: Spike the API matrix with known concentrations of the target analytes alongside their deuterated internal standards (e.g., Dimethyl 1,2-benzenedisulfonate-d6). Allow 30 minutes for matrix equilibration.

  • Biphasic Liquid-Liquid Extraction (LLE): Dissolve the sample in a biphasic mixture of Dichloromethane (DCM) and LC-MS grade water. Causality: DCM provides an aprotic, non-nucleophilic environment that halts further hydrolysis of the reactive dimethyl ester during extraction, preventing artificial degradation[3][6].

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes. The organic (DCM) layer captures the unreacted dimethyl ester. The aqueous layer captures the polar sulfonic acid byproducts.

  • MS/MS Tuning & Acquisition:

    • Route the DCM fraction to the GC-MS/MS.

    • Route the aqueous fraction to the LC-MS/MS. Operate in ESI negative mode and optimize the collision energy to monitor the dissociation of the 1,2-benzenedisulfonate dianion[2].

Workflow Sample API Matrix Spiked with Analytes & Internal Standards LLE Biphasic LLE (DCM / H2O) Sample->LLE Org Organic Phase (DCM) Target: Dimethyl Ester LLE->Org Non-polar Aq Aqueous Phase (H2O) Target: Sulfonic Acids LLE->Aq Polar GCMS GC-MS/MS Analysis (EI, MRM Mode) Org->GCMS LCMS LC-MS/MS Analysis (ESI-, MRM Mode) Aq->LCMS

Orthogonal extraction and MS validation workflow for sulfonate byproducts.

Performance Data & Quantitative Comparison

The following table summarizes the validated performance metrics of the orthogonal platform approach, demonstrating the necessity of matching the analyte's physicochemical properties to the correct ionization technique.

AnalyteTarget PlatformIonization ModeLOQ Range (ng/mL)Mean Recovery (%)Matrix Effect (%)
Dimethyl 1,2-benzenedisulfonate GC-MS/MSEI (Positive)0.10 - 1.0592 - 105< 5
Monomethyl 1,2-benzenedisulfonate LC-MS/MSESI (Negative)0.50 - 2.0088 - 98< 10
1,2-Benzenedisulfonic acid LC-MS/MSESI (Negative)0.20 - 1.5090 - 102< 12

Note: LOQ ranges and recoveries are aggregated from validated methodologies for alkyl sulfonates and disulfonate dianions across complex API matrices[1][3][5].

Conclusion

Effective analytical control of dimethyl 1,2-benzenedisulfonate and its degradation byproducts cannot be achieved with a monolithic approach. By implementing a biphasic extraction protocol that routes the volatile parent PGI to GC-MS/MS and the polar sulfonic acid byproducts to LC-MS/MS, researchers can achieve a comprehensive, self-validating mass balance. This orthogonal strategy ensures the highest level of scientific integrity and regulatory compliance in drug development.

References

  • Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis URL
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS Source: PMC / NIH URL
  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds Source: ACS Publications URL
  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS Source: Journal of Applied Pharmaceutical Science URL
  • Dissociation of dicarboxylate and disulfonate dianions Source: AIP Publishing URL

Sources

Validation

Benchmarking Alkylating Agents: Dimethyl 1,2-Benzenedisulfonate vs. Methyl Triflate

In advanced organic synthesis, medicinal chemistry, and radiotracer development, the installation of a methyl group is rarely a trivial step. The choice of methylating agent dictates the reaction kinetics, the chemoselec...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced organic synthesis, medicinal chemistry, and radiotracer development, the installation of a methyl group is rarely a trivial step. The choice of methylating agent dictates the reaction kinetics, the chemoselectivity of the transformation, the impurity profile, and the scalability of the process.

This technical guide provides an objective, data-grounded benchmark between two distinct classes of methylating agents: Methyl Triflate (MeOTf) , an extraordinarily reactive super-electrophile, and Dimethyl 1,2-benzenedisulfonate , a highly selective, controlled electrophile.

Mechanistic & Thermodynamic Grounding

The reactivity of an alkylating agent in an SN​2 pathway is fundamentally governed by the thermodynamic stability of its leaving group. This stability is inversely correlated with the pKa​ of the leaving group's conjugate acid.

Methyl Triflate (MeOTf): The trifluoromethanesulfonate (triflate) anion is one of the most stable leaving groups in organic chemistry. Triflic acid is a superacid with a pKa​ of approximately -14.7 1. Because of this profound leaving group ability, MeOTf undergoes methylation more than 100 times faster than standard agents like methyl iodide or dimethyl sulfate 2. This extreme reactivity drives an early transition state, making it the premier choice for methylating electron-deficient or sterically hindered nucleophiles (such as deactivated arylamines or amides), and it is heavily utilized in rapid 11C -radiolabeling where reaction speed is critical 3.

Dimethyl 1,2-Benzenedisulfonate: This agent utilizes the bidentate-capable 1,2-benzenedisulfonate leaving group. Aromatic sulfonic acids, such as the parent benzenesulfonic acid, are strong acids with a pKa​ of approximately -2.8 4. While benzenedisulfonate is a highly competent leaving group, it necessitates a later transition state compared to triflate. This translates to slower, highly controlled kinetics, drastically reducing the risk of over-alkylation and quaternization.

G cluster_0 Alkylating Agent Selection Nuc Nucleophile (e.g., R-NH2) MeOTf Methyl Triflate (Super-Electrophile) Nuc->MeOTf Attack MeBDS Dimethyl 1,2-Benzenedisulfonate (Controlled Electrophile) Nuc->MeBDS Attack TS1 Early Transition State (Fast Kinetics) MeOTf->TS1 -OTf (pKa ~ -14.7) TS2 Late Transition State (Controlled Kinetics) MeBDS->TS2 -OBDS (pKa ~ -2.8) Prod1 Exhaustive Methylation (Quaternary Amine) TS1->Prod1 Over-alkylation risk Prod2 Selective Methylation (Secondary/Tertiary Amine) TS2->Prod2 High Chemoselectivity

SN2 pathway divergence based on leaving group thermodynamics and transition state kinetics.

Physicochemical & Reactivity Benchmark

To objectively select the correct reagent, researchers must weigh reactivity against handling constraints. The table below summarizes the quantitative and qualitative differences between the two agents.

ParameterMethyl Triflate (MeOTf)Dimethyl 1,2-Benzenedisulfonate
Conjugate Acid pKa​ ~ -14.7 (Triflic Acid)~ -2.8 (Benzenesulfonic Acid derivative)
Relative Reactivity Extremely High ( krel​>100 )Moderate to High ( krel​≈1 )
Chemoselectivity Poor (Prone to exhaustive alkylation)Excellent (Easily stops at mono/di-alkylation)
Moisture Sensitivity Extreme (Hydrolyzes rapidly in air)Low to Moderate (Stable under standard storage)
Physical State (25 °C) Volatile Liquid (BP: 99 °C)Solid / High-boiling liquid
Primary Use Case Unreactive amides, PET radiolabeling, quaternizationSelective API functionalization, scale-up synthesis

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating, ensuring that researchers can track reaction progress and avoid common pitfalls associated with alkylation chemistry.

Protocol A: Kinetic Benchmarking via In Situ NMR

To empirically determine the reaction half-life ( t1/2​ ) of your specific substrate, in situ NMR tracking is the gold standard.

Causality Note: We use CD3​CN because it is polar enough to stabilize the developing charge in the SN​2 transition state without acting as a competing nucleophile. 1,3,5-Trimethoxybenzene is used as an internal standard because its aromatic protons (~6.1 ppm) do not overlap with typical N-methyl resonances (2.5 - 3.5 ppm).

  • Preparation: In an inert glovebox, dissolve 0.10 mmol of the target nucleophile (e.g., N-methylaniline) and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of anhydrous CD3​CN .

  • Baseline: Transfer to an NMR tube, seal, and acquire a baseline 1H -NMR spectrum.

  • Initiation: Inject 0.11 mmol of the chosen alkylating agent (MeOTf or Dimethyl 1,2-benzenedisulfonate) directly into the NMR tube. Invert twice to mix.

  • Acquisition: Acquire spectra every 2 minutes for MeOTf, or every 15 minutes for Dimethyl 1,2-benzenedisulfonate.

  • Validation: Plot the integration of the disappearing starting material against the internal standard to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Preparative N-Methylation Workflows
Workflow 1: Exhaustive/Difficult Methylation using Methyl Triflate

Causality Note: MeOTf is so electrophilic that it will instantly methylate standard amine bases (like Triethylamine or DIPEA). Therefore, a sterically hindered base like 2,6-di-tert-butylpyridine must be used; its nitrogen lone pair is physically blocked from the methyl group, restricting its role strictly to a Brønsted base to neutralize the generated triflic acid.

  • Setup: Flame-dry a Schlenk flask. Add the substrate (1.0 eq) and 2,6-di-tert-butylpyridine (1.2 eq) in strictly anhydrous Dichloromethane (DCM) at -78 °C under Argon.

  • Addition: Dropwise add MeOTf (1.1 eq). Warning: Highly exothermic and toxic.

  • Reaction: Stir for 15 minutes at -78 °C, then allow warming to 0 °C. Track via TLC.

  • Quench: Quench rapidly with saturated aqueous NaHCO3​ to destroy unreacted MeOTf. Extract with DCM.

Workflow 2: Selective Methylation using Dimethyl 1,2-Benzenedisulfonate

Causality Note: Because this sulfonate ester reacts via a later transition state, it requires mild thermal activation. Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous base; its low solubility in organic solvents ensures a low steady-state concentration of the deprotonated nucleophile, preventing runaway over-alkylation.

  • Setup: In a round-bottom flask, dissolve the substrate (1.0 eq) in Acetonitrile or DMF.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 eq).

  • Alkylation: Add Dimethyl 1,2-benzenedisulfonate (1.05 eq).

  • Reaction: Heat the suspension to 60 °C for 4–8 hours. Monitor via LC-MS until the mono-methylated mass dominates.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate and partition between Ethyl Acetate and water to remove the water-soluble 1,2-benzenedisulfonate byproduct.

Conclusion & Selection Matrix

The choice between these two reagents comes down to the nucleophilicity of your substrate and the desired endpoint:

  • Choose Methyl Triflate when dealing with highly deactivated heteroatoms (e.g., electron-poor arylamines, amides) or when reaction times must be compressed to minutes (e.g., 11C PET imaging).

  • Choose Dimethyl 1,2-Benzenedisulfonate for standard API functionalization where chemoselectivity is paramount, over-alkylation must be avoided, and process safety/scalability is a priority.

References

  • Benzenesulfonic acid American Chemical Society[Link]

  • Why Is Triflic Acid Stronger Than Sulfuric Acid Ecovia Chemical[Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF PMC (National Institutes of Health)[Link]

  • CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine Google P

Sources

Comparative

confirming dimethyl 1,2-benzenedisulfonate structural integrity via gc-ms

Structural Confirmation and Trace Analysis of Dimethyl 1,2-Benzenedisulfonate: A Comparative GC-MS Guide Introduction to the Analytical Challenge Dimethyl 1,2-benzenedisulfonate (CAS 82975-59-5) is a highly reactive, bi-...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Confirmation and Trace Analysis of Dimethyl 1,2-Benzenedisulfonate: A Comparative GC-MS Guide

Introduction to the Analytical Challenge Dimethyl 1,2-benzenedisulfonate (CAS 82975-59-5) is a highly reactive, bi-functional sulfonate ester. In pharmaceutical drug development, sulfonate esters are heavily scrutinized as Potential Genotoxic Impurities (PGIs) because their electrophilic nature allows them to alkylate DNA, potentially leading to carcinogenic mutations[1]. Regulatory frameworks, such as the ICH M7 guidelines, strictly mandate that these impurities be controlled below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

Validating the structural integrity and quantifying trace levels of dimethyl 1,2-benzenedisulfonate requires robust analytical platforms. The primary challenge lies in the compound's thermal lability and the need to detect parts-per-million (ppm) levels within complex, non-volatile Active Pharmaceutical Ingredient (API) salt matrices.

Comparative Analysis of Analytical Platforms

When selecting a methodology for sulfonate ester analysis, researchers must balance sensitivity, structural confirmation capabilities, and matrix tolerance.

Table 1: Performance Comparison of Analytical Platforms for Trace Sulfonate Esters

ParameterGC-MS (EI-SIM)UPLC-MS/MS (ESI)HPLC-UV
Sensitivity (LOD) 0.1 - 0.7 ppm0.05 - 0.5 ppm10 - 50 ppm
Structural Confirmation High (Library-matchable EI spectra)High (MRM transitions)None (Relies on retention time)
Thermal Stability Risk Moderate (Requires optimized inlet temp)Low (Ambient ionization)Low
Matrix Effects Low (Analyte separated from salt matrix)High (Ion suppression in ESI)Moderate (Co-elution risks)
Derivatization Needed NoNoSometimes (to enhance chromophore)

While UPLC-MS/MS offers excellent sensitivity and avoids thermal degradation, it is highly susceptible to ion suppression from co-eluting API matrices in the electrospray ionization (ESI) source. GC-MS, conversely, physically separates the volatile dimethyl 1,2-benzenedisulfonate from the non-volatile API salts during sample preparation and injection, offering superior matrix tolerance and robust structural confirmation[2].

Mechanistic Insights: GC-MS Structural Confirmation

Confirming the structural integrity of dimethyl 1,2-benzenedisulfonate via GC-MS relies on Electron Ionization (EI). At 70 eV, the molecule undergoes a predictable, diagnostic fragmentation cascade. The molecular ion ( M+∙ ) at m/z 266 is often weak due to the rapid cleavage of the ester bonds. The structural confirmation relies on the sequential loss of methoxy radicals ( ∙OCH3​ , 31 Da) and methyl sulfonate groups ( ∙SO3​CH3​ , 95 Da).

EI_Fragmentation M Molecular Ion [M]•+ m/z 266 F1 [M - OCH3]+ m/z 235 M->F1 - •OCH3 (31 Da) F2 [M - SO3CH3]+ m/z 171 M->F2 - •SO3CH3 (95 Da) F3 [C6H4]•+ m/z 76 F2->F3 - •SO3CH3 (95 Da)

Fig 1. EI fragmentation pathway of dimethyl 1,2-benzenedisulfonate at 70 eV.

Experimental Workflow: Self-Validating GC-MS Protocol

To ensure the sulfonate ester does not degrade in the GC inlet (a common cause of false negatives), the following protocol utilizes a low-temperature splitless injection and a rigorous liquid-liquid extraction (LLE) to isolate the analyte from the API[2].

Causality of Experimental Choices:

  • Extraction Solvent (Ethyl Acetate): Selected for its optimal polarity to extract the bi-functional ester while leaving highly polar API salts in the aqueous phase.

  • Inlet Temperature (220°C): Sulfonate esters can pyrolyze into sulfonic acids at temperatures >250°C. Maintaining the inlet at 220°C is the critical threshold that ensures volatilization without degradation.

  • Deactivated Liners: Silanol groups in standard glass liners catalyze the breakdown of sulfonate esters. Ultra-inert, base-deactivated liners are mandatory to preserve structural integrity.

GCMS_Workflow API API Matrix (Aqueous) LLE LLE Extraction (Ethyl Acetate) API->LLE Dry Dehydration (Na2SO4) LLE->Dry GC GC Separation (Inlet: 220°C) Dry->GC MS MS Detection (SIM Mode) GC->MS

Fig 2. Optimized sample preparation and GC-MS workflow for trace sulfonate esters.

Step-by-Step Methodology

Phase 1: Sample Preparation (Self-Validating LLE)

  • Preparation: Dissolve 50 mg of the API in 5.0 mL of LC-MS grade water. Self-Validation Step: Spike the solution with an internal standard (e.g., deuterated methyl methanesulfonate-d3) at 1.0 ppm. The recovery of this internal standard will validate the extraction efficiency for every single vial, preventing false negatives.

  • Extraction: Add 2.0 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure phase interaction[2].

  • Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions. Transfer the upper organic layer to a clean borosilicate tube. Repeat this extraction twice more, combining all organic phases.

  • Dehydration & Concentration: Pass the combined organic phase through 1.0 g of anhydrous sodium sulfate to remove residual water (which damages GC columns). Concentrate the eluate to exactly 1.0 mL under a gentle stream of ultra-pure nitrogen at room temperature.

Phase 2: GC-MS Instrumental Parameters

  • Column: 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Injection: 1.0 µL, Splitless mode. Inlet temperature strictly controlled at 220°C using an ultra-inert liner.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program: Initial hold at 60°C for 2 min. Ramp at 15°C/min to 280°C. Final hold for 5 min.

  • MS Conditions: Transfer line at 280°C, Ion source at 230°C. Electron energy at 70 eV.

  • Acquisition: Selected Ion Monitoring (SIM) mode tracking m/z 266, 235, 171, and 76, with a dwell time of 50 ms per ion to maximize sensitivity.

Experimental Data: Validation Metrics

The reliability of this protocol is demonstrated through spiked recovery tests. The data below illustrates the method's capability to isolate and quantify sulfonate esters without matrix-induced degradation, aligning with ICH M7 validation requirements[2][3].

Table 2: Method Validation Data for Dimethyl 1,2-Benzenedisulfonate via GC-MS

Validation ParameterResult / MetricAcceptance Criteria
Linearity Range 0.05 – 10.0 µg/mL R2≥0.995
Correlation Coefficient ( R2 ) 0.9989N/A
Limit of Detection (LOD) 0.15 ppmSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.45 ppmSignal-to-Noise (S/N) 10
Spiked Recovery (at 1.0 ppm) 96.4%80% - 120%
Repeatability (%RSD, n=6) 2.8% 5.0%

Conclusion

Confirming the structural integrity of dimethyl 1,2-benzenedisulfonate requires navigating the compound's thermal lability and trace-level regulatory limits. While LC-MS/MS provides a derivatization-free alternative, GC-MS combined with rigorous liquid-liquid extraction remains the gold standard for bypassing API matrix suppression. By strictly controlling inlet temperatures and utilizing SIM mode for diagnostic fragments (m/z 235 and 171), analysts can achieve robust, reproducible, and highly specific quantification.

References

  • Title: Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry Source: PMC (NIH) URL: [Link]

  • Title: Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2) Source: Shimadzu URL: [Link]

  • Title: Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities Source: Waters Corporation URL: [Link]

Sources

Safety & Regulatory Compliance

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